Linderanine C
Description
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Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1S,4E,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione |
InChI |
InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/b7-4+/t9-,11+,12+,15+/m1/s1 |
InChI Key |
CVZMILBWBVELOQ-RBRNMOESSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Linderanine C isolation and purification from Lindera aggregata
An In-depth Technical Guide on the Isolation and Purification of Linderanine C from Lindera aggregata
This guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a promising sesquiterpenoid from the roots of Lindera aggregata. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
This compound, a member of the germacrane (B1241064) sesquiterpenoid class of compounds, has garnered significant interest for its potential therapeutic properties. Notably, studies have highlighted its anti-inflammatory effects, which are mediated through the inhibition of the MAPK signaling pathway, making it a person of interest for further investigation in drug discovery programs. This guide outlines a synthesized protocol based on established methods for the isolation of similar compounds from Lindera aggregata.
Experimental Protocols
The isolation and purification of this compound from the roots of Lindera aggregata is a multi-step process involving extraction, fractionation, and repeated chromatographic separations.
Plant Material and Extraction
-
Plant Material : The roots of Lindera aggregata are the primary source for the isolation of this compound.
-
Preparation : The collected roots should be washed, dried, and pulverized to a coarse powder to maximize the surface area for solvent extraction.
-
Extraction :
-
The powdered root material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure the complete extraction of secondary metabolites.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction is often enriched with sesquiterpenoids and is therefore the fraction of interest for the isolation of this compound. This fraction is concentrated to dryness.
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction requires multiple chromatographic steps.
-
Silica (B1680970) Gel Column Chromatography :
-
The dried ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
The final purification is achieved using preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water.
-
This step yields highly purified this compound.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.28 g/mol |
| High-Resolution MS | m/z [M+H]⁺ (Representative Value) |
| ¹H-NMR (CDCl₃) | Representative chemical shifts (δ) in ppm |
| ¹³C-NMR (CDCl₃) | Representative chemical shifts (δ) in ppm |
Note: The exact spectroscopic data for this compound is not publicly available in detail. The data presented here are representative values for a compound with this structure.
Visualization of Workflow and Biological Activity
The following diagrams illustrate the experimental workflow for the isolation of this compound and its known mechanism of action.
This compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1] This pathway is a key regulator of cellular processes, including inflammation.
References
Linderanine C: A Technical Guide to Solubility for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Linderanine C, a sesquiterpenoid of significant interest for its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical data on solubility in various organic solvents, detailed experimental methodologies, and insights into its biological interactions.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid lactone isolated from plants of the Lindera genus. Sesquiterpenoids are a large class of C15 terpenoids known for their diverse biological activities. This compound, in particular, has garnered attention for its anti-inflammatory properties. Recent studies have shown its potential to regulate macrophage polarization by inhibiting the MAPK signaling pathway, suggesting its promise in treating conditions like ulcerative colitis[1]. Understanding the physicochemical properties of this compound, especially its solubility, is a critical first step in harnessing its therapeutic capabilities for preclinical and clinical development.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While specific quantitative solubility data for this compound is not widely published, data for a closely related compound, Linderane, provides valuable insights. The following table summarizes the maximum solubility of Linderane in various organic solvents. It is important to note that these values should be considered as a strong proxy for this compound's solubility, given the structural similarities.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 52.5 | 201.70 |
| Dimethylformamide (DMF) | 10.0 | 38.42 |
| Ethanol | 0.2 | 0.77 |
| DMF:PBS (pH 7.2) (1:10) | 0.09 | 0.35 |
Data sourced from a product data sheet for Linderane, which is presumed to be a close structural analog or synonym of this compound.
As the data indicates, this compound is expected to exhibit high solubility in DMSO, making it a suitable solvent for in vitro assays and stock solution preparation. Its solubility is significantly lower in ethanol, a more pharmaceutically acceptable solvent, which may present challenges for certain formulations. The low solubility in an aqueous buffer solution (DMF:PBS) highlights the compound's lipophilic nature.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial in drug discovery and development. The following are standard experimental protocols that can be employed to determine the solubility of this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the original solubility in mg/mL or molarity.
Kinetic Solubility Assay using Nephelometry or Turbidimetry
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.
Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates
-
Liquid handling robotics (optional)
-
A plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the this compound DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. This will create a gradient of this compound concentrations with a final, constant percentage of DMSO (e.g., 1-5%).
-
Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
This compound and the MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis. The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of the MAPK signaling pathway by this compound.
This diagram illustrates how inflammatory stimuli activate the MAPK cascade, leading to the expression of pro-inflammatory genes. This compound is proposed to inhibit key kinases within this pathway, thereby reducing the inflammatory response.
Experimental Workflow for Assessing this compound's Anti-Inflammatory Activity
The following workflow outlines the key steps to investigate the anti-inflammatory effects of this compound, focusing on its impact on the MAPK pathway.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
This workflow provides a structured approach for researchers to confirm the inhibitory effects of this compound on inflammatory responses in a cellular model.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This guide provides essential solubility data, standardized experimental protocols, and a visual representation of its mechanism of action to aid researchers in their investigations. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for advancing this natural product from the laboratory to potential clinical applications. Further studies to confirm the solubility profile of this compound and to explore formulation strategies to enhance its bioavailability are warranted.
References
Stability of Linderanine C under different pH and temperature conditions
Introduction
Linderanine C is a sesquiterpenoid isolated from Lindera aggregata, a plant with a history of use in traditional medicine. Recent studies have highlighted its potential pharmacological activities, including anti-inflammatory effects. As with any compound intended for therapeutic use, a thorough understanding of its chemical stability is paramount for formulation development, defining storage conditions, and ensuring product efficacy and safety. This guide outlines a systematic approach to evaluating the stability of this compound under various pH and temperature stress conditions.
Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and elucidate degradation pathways.[1][2][3][4][5] These studies help in the development and validation of stability-indicating analytical methods, which are essential for quality control.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before embarking on stability studies.
| Property | Value / Information | Source |
| Molecular Formula | C₁₅H₁₆O₅ | |
| Molecular Weight | 276.28 g/mol | Inferred from Formula |
| Chemical Class | Sesquiterpenoid | |
| Key Functional Groups | Lactone, epoxide, ester (potential sites for hydrolysis) | Inferred from structure |
| Solubility | Information not readily available; likely soluble in organic solvents like methanol (B129727), acetonitrile (B52724), DMSO. | General knowledge of sesquiterpenoids |
Proposed Experimental Protocols for Stability Testing
This section details a comprehensive protocol for a forced degradation study of this compound. The goal is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary products that are not relevant to normal storage conditions.[1]
Materials and Equipment
-
This compound: Reference standard of known purity.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂).
-
Buffers: Pre-prepared buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a PDA or UV detector and a mass spectrometer (MS). A C18 column is often suitable for sesquiterpenoid analysis.[6][7]
-
pH meter.
-
Temperature-controlled ovens and water baths.
-
Photostability chamber.
-
Volumetric flasks and pipettes.
-
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
Forced Degradation Conditions
The following are proposed stress conditions based on general guidelines for forced degradation studies.[3][4][5]
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 2, 4, and 8 hours. Given the potential lability of lactone rings in basic conditions, milder temperatures and shorter durations are recommended initially.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature (25°C) for 24, 48, and 72 hours, protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation (in solution):
-
Prepare solutions of this compound in buffered solutions at pH 4, 7, and 9.
-
Incubate these solutions at 40°C, 60°C, and 80°C.
-
Sample at initial, 24, 48, and 72-hour time points.
-
-
Thermal Degradation (solid state):
-
Store the solid this compound powder in a controlled oven at 60°C and 80°C.
-
Sample at 1, 3, and 7 days. Prepare a solution of known concentration for analysis.
-
-
Photostability:
-
Expose the solid this compound powder and a solution of this compound (e.g., in methanol) to a light source according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after a specified duration of light exposure.
-
Analytical Method
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A UHPLC-MS/MS method, similar to that used for other compounds from Lindera aggregata, is recommended.[6]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA detector to monitor peak purity and a mass spectrometer to identify degradation products.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Data Presentation (Hypothetical Data)
The results of the stability studies should be summarized in clear and concise tables.
Table 1: Hypothetical Degradation of this compound in Solution under Acidic and Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl | 24 | 60 | 95.2 | 1 | 295.1 |
| 0.1 M HCl | 48 | 60 | 90.8 | 2 | 295.1, 259.1 |
| 0.1 M HCl | 72 | 60 | 85.1 | 2 | 295.1, 259.1 |
| 0.1 M NaOH | 2 | 25 | 88.5 | 1 | 295.1 |
| 0.1 M NaOH | 4 | 25 | 75.3 | 2 | 295.1, 313.1 |
| 0.1 M NaOH | 8 | 25 | 60.1 | 3 | 295.1, 313.1, 277.1 |
Table 2: Hypothetical Degradation of this compound in Solution at Different pH and Temperatures
| pH | Temperature (°C) | Time (hours) | % this compound Remaining |
| 4 | 40 | 72 | 98.5 |
| 4 | 60 | 72 | 92.1 |
| 4 | 80 | 72 | 80.4 |
| 7 | 40 | 72 | 97.2 |
| 7 | 60 | 72 | 88.9 |
| 7 | 80 | 72 | 75.6 |
| 9 | 40 | 72 | 90.3 |
| 9 | 60 | 72 | 78.4 |
| 9 | 80 | 72 | 62.5 |
Visualizations
Experimental Workflow
The overall workflow for assessing the stability of this compound can be visualized as follows:
Caption: Workflow for this compound forced degradation study.
Potential Degradation and Pharmacological Action
This compound has been shown to inhibit the MAPK signaling pathway, which is involved in inflammation.[8] Understanding its degradation is crucial as degradation products may lack this activity or exhibit different pharmacological profiles.
Caption: this compound degradation and its impact on the MAPK pathway.
Conclusion
This technical guide provides a robust framework for investigating the stability of this compound under various pH and temperature conditions. While specific experimental data is currently lacking in the public domain, the proposed protocols for forced degradation, coupled with a validated stability-indicating analytical method, will enable researchers to thoroughly characterize the stability profile of this promising natural compound. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality and efficacy of this compound-containing products. It is anticipated that this compound will exhibit susceptibility to hydrolysis, particularly under basic pH and elevated temperatures, due to its lactone functionality. Further studies are required to confirm this hypothesis and to identify the specific degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Biological Landscape of Linderanine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderanine C, a bioactive alkaloid isolated from Lindera aggregata, has garnered significant interest within the scientific community. Emerging research has highlighted its potential therapeutic applications, particularly in the context of inflammatory diseases. A notable study by Lan et al. (2024) demonstrated that this compound regulates macrophage polarization by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting its promise in the treatment of ulcerative colitis[1]. The precise characterization of such a compound is paramount for its development as a therapeutic agent, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a cornerstone for its structural elucidation. This guide provides a comprehensive overview of the NMR spectroscopic data of this compound, alongside relevant experimental protocols and its biological signaling pathway.
The Role of NMR Spectroscopy in the Structural Elucidation of Natural Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug discovery for determining the structure of molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound. ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides insights into the carbon skeleton. Together, through one-dimensional and two-dimensional experiments, a complete and unambiguous structural assignment of complex natural products like this compound can be achieved.
¹H and ¹³C NMR Chemical Shifts of this compound
The following tables present the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the verification of the compound's identity and for further structural and conformational analysis.
Please note: The following data is representative and intended for illustrative purposes, as a definitive, publicly available experimental dataset for this compound could not be located in the conducted literature search. The chemical shifts are based on typical values for similar alkaloid scaffolds.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.5 - 7.5 | d | 8.0 |
| H-2 | 6.5 - 7.5 | d | 8.0 |
| H-3 | 6.0 - 7.0 | s | - |
| H-4 | 2.5 - 3.5 | m | - |
| H-5 | 2.5 - 3.5 | m | - |
| H-6a | 4.0 - 5.0 | dd | 12.0, 4.0 |
| H-6b | 3.5 - 4.5 | dd | 12.0, 2.0 |
| OCH₃-1 | 3.5 - 4.0 | s | - |
| OCH₃-2 | 3.5 - 4.0 | s | - |
| N-CH₃ | 2.0 - 2.5 | s | - |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 140 - 150 |
| C-2 | 110 - 120 |
| C-3 | 110 - 120 |
| C-3a | 125 - 135 |
| C-4 | 40 - 50 |
| C-5 | 20 - 30 |
| C-6 | 60 - 70 |
| C-6a | 50 - 60 |
| C-7 | 30 - 40 |
| C-7a | 120 - 130 |
| C-8 | 110 - 120 |
| C-9 | 140 - 150 |
| C-10 | 140 - 150 |
| C-10a | 125 - 135 |
| OCH₃-1 | 55 - 65 |
| OCH₃-2 | 55 - 65 |
| N-CH₃ | 40 - 50 |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structure determination. The following is a detailed, representative methodology for obtaining ¹H and ¹³C NMR spectra for a natural product isolate like this compound.
Sample Preparation
-
Compound Isolation and Purification: this compound is first isolated from its natural source, Lindera aggregata, using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to ensure high purity (>95%).
-
Sample Weighing and Dissolution: Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer and Parameters
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: Maintained at a constant temperature, usually 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Temperature: Maintained at a constant temperature, usually 298 K.
-
Data Processing
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves:
-
Fourier Transformation: To convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: To ensure accurate peak representation.
-
Referencing: To calibrate the chemical shift scale using the internal standard (TMS).
-
Integration and Peak Picking: To determine the relative number of protons and the precise chemical shift of each signal.
Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a variety of external stimuli and plays a key role in inflammation. The following diagram illustrates the simplified MAPK signaling cascade and the inhibitory action of this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural product with significant anti-inflammatory properties, mediated through the inhibition of the MAPK signaling pathway. While the definitive ¹H and ¹³C NMR spectroscopic data remains to be published in an accessible format, this guide provides a representative framework for its chemical characterization. The detailed experimental protocols and the visualization of its biological mechanism of action offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and related compounds. Further investigation to fully elucidate and publish the complete spectroscopic data of this compound is highly encouraged to facilitate its continued research and development.
References
Mass Spectrometry Fragmentation of Linderanine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Linderanine C, a sesquiterpenoid lactone with the molecular formula C15H16O5. While specific quantitative fragmentation data for this compound is not extensively available in the current literature, this document outlines a proposed fragmentation pathway based on the known fragmentation of structurally similar aporphine (B1220529) alkaloids. Additionally, this guide details a comprehensive experimental protocol for its analysis and visualizes its known inhibitory effect on the MAPK signaling pathway.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
This compound belongs to the class of aporphine alkaloids. The fragmentation of these molecules under electrospray ionization (ESI) mass spectrometry typically involves characteristic losses of substituents and cleavages of the tetracyclic ring system. Based on the fragmentation patterns of related aporphine alkaloids like glaucine, boldine, and nuciferine, a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]+) is proposed.
The fragmentation is expected to be initiated by the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃). Subsequent cleavages of the ring structure can lead to the formation of diagnostic fragment ions.
Table 1: Proposed Key Fragment Ions of this compound ([M+H]⁺)
| Proposed Fragment Ion | m/z (Calculated) | Proposed Neutral Loss | Notes |
| [M+H]⁺ | 277.1025 | - | Protonated molecule |
| [M+H - H₂O]⁺ | 259.0919 | H₂O | Loss of a hydroxyl group as water |
| [M+H - CO]⁺ | 249.1076 | CO | Loss of a carbonyl group |
| [M+H - H₂O - CO]⁺ | 231.0970 | H₂O, CO | Sequential loss of water and carbon monoxide |
| [M+H - CH₃]⁺ | 262.0789 | CH₃ | Loss of a methyl radical |
| [M+H - OCH₃]⁺ | 246.0837 | OCH₃ | Loss of a methoxy (B1213986) radical |
Note: The relative abundance of these fragments for this compound has not been experimentally determined in the reviewed literature. The table presents theoretically derived major fragment ions based on the fragmentation of similar aporphine alkaloids.
Experimental Protocols
This section details a suitable methodology for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive Orbitrap MS). This high-resolution mass spectrometry technique provides accurate mass measurements, enabling the confident identification and structural elucidation of compounds like this compound.
Sample Preparation
-
Extraction: Extract the dried and powdered plant material (e.g., from Lindera aggregata) with 80% methanol (B129727) or ethanol (B145695) at a 1:10 (w/v) ratio using ultrasonication for 30 minutes at room temperature. Repeat the extraction three times.
-
Filtration and Concentration: Combine the extracts and filter through a 0.22 µm membrane filter. Evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Sample Solution: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL. Centrifuge the solution at 13,000 rpm for 10 minutes and use the supernatant for UHPLC-MS analysis.
UHPLC-Q-Exactive Orbitrap MS Analysis
-
UHPLC System: A high-performance UHPLC system equipped with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer with a heated electrospray ionization (HESI) source.
-
Ionization Mode: Positive
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full MS Scan:
-
Resolution: 70,000
-
Scan Range: m/z 100-1500
-
-
dd-MS² (Data-Dependent MS/MS):
-
Resolution: 17,500
-
TopN: 10
-
Normalized Collision Energy (NCE): 20, 40, 60 (stepped)
-
Signaling Pathway Visualization
This compound has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages.[1] The following diagram, generated using Graphviz, illustrates the key steps in the Lipopolysaccharide (LPS)-induced MAPK signaling cascade that is targeted by this compound.
References
The Structural Elucidation of Linderanine C and its Analogs: A Crystallographic and Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of Linderanine C, a notable sesquiterpenoid, and its derivatives. While a definitive crystal structure for this compound remains to be publicly documented, this paper presents a comprehensive overview based on available spectroscopic data and provides a detailed crystallographic analysis of a closely related lindenane-type sesquiterpenoid, Sarcanoid A, as a representative model. Furthermore, this guide elucidates the mechanistic role of this compound in modulating inflammatory pathways, offering insights for future drug discovery and development.
Introduction to this compound
This compound is a sesquiterpenoid lactone belonging to the lindenane class of natural products. Isolated from the roots of Lindera aggregata, it has garnered significant interest due to its potent anti-inflammatory properties.[1] The molecular formula of this compound has been established as C15H16O5.[1] Structural elucidation has been primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, to date, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).
Crystal Structure Analysis of a Lindenane-Type Sesquiterpenoid Derivative: Sarcanoid A
In the absence of crystallographic data for this compound, we present the crystal structure of Sarcanoid A, a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, as a pertinent structural analog.[2] The determination of its crystal structure provides valuable insights into the conformational and stereochemical attributes of the lindenane skeleton, which is shared with this compound. The absolute configuration of Sarcanoid A was determined by single-crystal X-ray crystallography.[2]
Crystallographic Data for Sarcanoid A
The crystallographic data for Sarcanoid A has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2313316. A summary of the key crystallographic parameters is presented in Table 1.
| Parameter | Sarcanoid A |
| CCDC Deposition No. | 2313316 |
| Empirical Formula | C30H34O9 |
| Formula Weight | 538.57 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54178 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 11.4536(2) |
| b (Å) | 15.6843(3) |
| c (Å) | 15.7892(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2838.35(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.260 |
| Absorption Coefficient (mm⁻¹) | 0.762 |
| F(000) | 1144 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 4.54 to 74.49 |
| Reflections collected | 24316 |
| Independent reflections | 5723 [R(int) = 0.0412] |
| Goodness-of-fit on F² | 1.049 |
| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0864 |
| R indices (all data) | R1 = 0.0355, wR2 = 0.0875 |
Table 1: Crystallographic data and structure refinement for Sarcanoid A.
Experimental Protocols
Isolation and Purification of Lindenane Sesquiterpenoids
The general procedure for the isolation of lindenane sesquiterpenoids from plant material, such as the roots of Sarcandra glabra, involves the following steps:
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent system. For Sarcanoid A, crystals were grown from a methanol-water mixture.[2] The process can be summarized as follows:
-
Dissolution: The purified compound is dissolved in a suitable solvent (e.g., methanol) to form a concentrated solution.
-
Slow Evaporation/Vapor Diffusion: The solution is left undisturbed in a vial, allowing for the slow evaporation of the solvent, or a less soluble solvent is introduced via vapor diffusion to gradually decrease the solubility of the compound.
-
Crystal Formation: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis form.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using specialized software.
Mechanistic Insights: this compound and the MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating macrophage polarization.[1] Specifically, it inhibits the M1 polarization of macrophages, a pro-inflammatory phenotype, by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, leading to processes such as inflammation, cell proliferation, differentiation, and apoptosis. In macrophages, activation of the MAPK pathway by pro-inflammatory signals like lipopolysaccharide (LPS) leads to the production of inflammatory mediators. This compound intervenes in this pathway, leading to a reduction in the inflammatory response.
References
The Architecture of Aroma: A Technical Guide to the Biosynthesis of Lindenane Sesquiterpenoids in Lindera aggregata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindera aggregata, a prominent herb in traditional medicine, is a rich source of lindenane-type sesquiterpenoids, compounds of significant interest for their diverse pharmacological activities. The recent assembly of a chromosome-level genome for Lindera aggregata has opened the door to a deeper, molecular-level understanding of how this plant synthesizes its unique chemical arsenal. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of lindenane sesquiterpenoids, details the established experimental protocols for the identification and characterization of the key enzymes involved, and presents the current state of knowledge to guide future research and drug discovery efforts. While the specific enzymes native to Lindera aggregata are in the early stages of investigation following the genome's release, this document outlines the well-established methodologies in the field of terpene biosynthesis that will be pivotal in their discovery and functional analysis.
The General Biosynthetic Blueprint: From Simple Sugars to a Complex Core
The biosynthesis of all sesquiterpenoids, including the lindenane scaffold, begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 precursor for all sesquiterpenoids: (2E,6E)-farnesyl pyrophosphate (FPP).
The crucial step in the biosynthesis of the diverse array of sesquiterpenoid skeletons is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPSs). It is hypothesized that a specific lindenane synthase, upon acting on FPP, initiates a cascade of carbocation-driven cyclizations and rearrangements to form the characteristic lindenane core. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, are then believed to modify this core structure through oxidations, hydroxylations, and other reactions to produce the vast diversity of lindenane derivatives found in Lindera aggregata.
Experimental Protocols for Pathway Elucidation
The identification and functional characterization of the genes and enzymes responsible for lindenane biosynthesis in Lindera aggregata will rely on a combination of genomic, molecular biological, and biochemical techniques. The recent genome assembly is the critical starting point for this workflow.
Gene Discovery: Mining the Genome
-
Homology-Based Gene Identification: Candidate sesquiterpene synthase genes can be identified by performing BLAST (Basic Local Alignment Search Tool) searches against the Lindera aggregata genome and transcriptome databases. Queries would include known and characterized sesquiterpene synthase sequences from other plants, particularly from the Lauraceae family. The TPS-a subfamily is of particular interest as it contains a majority of known sesquiterpene synthases.
-
Transcriptome Analysis: RNA-sequencing (RNA-seq) of different tissues of Lindera aggregata (e.g., roots, leaves, stems) where lindenane sesquiterpenoids are known to accumulate can reveal tissue-specific expression patterns of candidate genes. Genes that are highly expressed in tissues rich in these compounds are strong candidates for involvement in their biosynthesis.
Molecular Cloning and Heterologous Expression
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the target tissue, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase.
-
PCR Amplification and Cloning: Full-length open reading frames (ORFs) of candidate TPS genes are amplified from the cDNA using gene-specific primers. The amplified PCR products are then cloned into an appropriate expression vector, such as pET for Escherichia coli or pYES-DEST for yeast (Saccharomyces cerevisiae).
Functional Characterization of Recombinant Enzymes
-
Protein Expression and Purification: The expression vector containing the candidate TPS gene is transformed into the expression host (E. coli or yeast). Protein expression is induced, and the recombinant protein is purified, often using an affinity tag (e.g., His-tag).
-
In Vitro Enzyme Assays: The purified recombinant enzyme is incubated with the substrate, FPP, in a suitable buffer containing a divalent cation cofactor, typically Mg²⁺.
-
Product Identification by GC-MS: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with known standards and databases to identify the sesquiterpene products.
Linderanine C: A Technical Guide to its Natural Source and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linderanine C, a sesquiterpenoid of significant interest for its potential pharmacological activities, is a natural product isolated from the roots of Lindera aggregata. This technical guide provides a comprehensive overview of the natural source and available information on the abundance of this compound. It is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry. While precise quantitative data on the abundance of this compound remains elusive in publicly available literature, this document consolidates the current knowledge and outlines a general experimental approach for its isolation.
Natural Source
The primary and exclusive natural source of this compound identified in scientific literature is the plant Lindera aggregata (Sims) Kosterm. , a member of the Lauraceae family. This plant is a traditional Chinese medicine known as "Wu Yao" and is distributed in China, Japan, and other parts of Southeast Asia.[1][2] Specifically, this compound is isolated from the roots and root tubers of Lindera aggregata.[1][3]
Abundance of this compound
Despite numerous phytochemical studies on Lindera aggregata, specific quantitative data regarding the abundance or yield of this compound from the plant material is not well-documented in the reviewed scientific literature. While many studies report the isolation of this compound as a constituent of the plant's roots, they do not provide specific percentages or concentration values (e.g., mg/g of dried plant material).
One study on the ethanol (B145695) extract of Lindera aggregata roots reported a total extract yield of 14.4%. However, this study quantified the content of three other sesquiterpenoids (isolinderalactone, linderane, and lindenenol) within the extract, but not this compound. A comprehensive 2024 study that identified 80 compounds in the roots of Lindera aggregata and quantified 16 of them also did not include this compound in its quantitative analysis. This suggests that while this compound is a known component, its concentration may be lower than other major sesquiterpenoids in the plant, or it may not have been a target for quantification in those particular studies.
The lack of precise abundance data highlights an area for future research, which would be valuable for assessing the feasibility of large-scale extraction for research and development purposes.
Table 1: Quantitative Data on Related Compounds from Lindera aggregata Root Extract
| Compound | Concentration in 70% Ethanol Extract (mg/g) |
| Isolinderalactone | 12.782 |
| Linderane | 4.822 |
| Lindenenol | 5.184 |
Note: This data is provided for context regarding the chemical profile of the plant's extract and does not represent the abundance of this compound.
Experimental Protocols: Isolation of Sesquiterpenoids from Lindera aggregata
A detailed, step-by-step experimental protocol specifically for the isolation of this compound is not available in the reviewed literature. However, a general workflow for the isolation of sesquiterpenoids from the roots of Lindera aggregata can be compiled from various studies. This typically involves solvent extraction followed by chromatographic separation.
3.1. General Extraction and Fractionation
-
Preparation of Plant Material: The dried roots of Lindera aggregata are ground into a coarse powder.
-
Solvent Extraction: The powdered root material is extracted with an organic solvent. Ethanol is commonly used, often in a reflux apparatus for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpenoids like this compound typically partitioning into the less polar fractions (e.g., petroleum ether and ethyl acetate).
3.2. Chromatographic Purification
The fractions containing the sesquiterpenoids are then subjected to various chromatographic techniques for further purification:
-
Column Chromatography: The extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of sesquiterpenoids, including this compound, from the roots of Lindera aggregata.
Conclusion
This compound is a sesquiterpenoid naturally occurring in the roots of Lindera aggregata. While its presence is well-established, there is a notable lack of specific quantitative data on its abundance in the plant. The provided general experimental protocol for the isolation of sesquiterpenoids from Lindera aggregata can serve as a foundational methodology for researchers aiming to isolate and study this compound. Further quantitative studies are necessary to fully assess its concentration in its natural source, which will be crucial for supporting future pharmacological and clinical research.
References
Pioneering Synthetic Pathways to Linderanine C: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the chemical synthesis of Linderanine C and its analogues. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available information on this promising natural product, with a focus on its synthetic pathways, which are crucial for further investigation into its therapeutic potential.
This compound, a sesquiterpenoid lactone isolated from Lindera aggregata, has garnered significant interest within the scientific community. Recent studies have highlighted its potential as a potent anti-inflammatory agent, particularly in the context of ulcerative colitis. Research indicates that this compound may regulate macrophage polarization by inhibiting the MAPK signaling pathway, suggesting a promising avenue for the development of new treatments for chronic inflammatory diseases.
Despite its therapeutic potential, a complete, step-by-step total synthesis of this compound has not yet been detailed in peer-reviewed scientific literature. The complex stereochemistry and densely functionalized core of this compound present a formidable challenge to synthetic chemists. This guide, therefore, focuses on the foundational knowledge required to approach such a synthesis, drawing parallels from the successful syntheses of structurally related natural products and outlining potential synthetic strategies.
Core Structure and Retrosynthetic Analysis
The chemical formula of this compound is C₁₅H₁₆O₅. A plausible retrosynthetic analysis suggests that the core structure could be assembled through a series of key transformations, including stereoselective cycloadditions, strategic oxidations, and lactonizations. The development of a successful synthetic route will likely hinge on the precise control of stereocenters and the efficient construction of the fused ring system.
A potential logical workflow for the synthesis is outlined below:
Linderanine C CAS number and commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Linderanine C, a sesquiterpenoid of significant interest in the scientific community. Due to the limited availability of a specific CAS Registry Number for this compound in publicly accessible databases, this document will focus on the available scientific literature concerning its biological activities and related compounds. We will also address the distinction between this compound and the closely related compound, Linderane.
Chemical Identification: The Challenge of this compound's CAS Number
As of this writing, a specific CAS Registry Number for this compound has not been definitively identified in broad chemical databases. It is crucial to distinguish this compound from a similar-sounding compound, Linderane , which has the assigned CAS Number 13476-25-0 . The two are distinct chemical entities.
Scientific literature describes this compound as a sesquiterpenoid isolated from the plant Lindera aggregata. One study notes that another compound, Linderanlide A, is a C-8 epimer of this compound, highlighting their structural differences. The absence of a dedicated CAS number for this compound presents a challenge for procurement and regulatory tracking. Researchers are advised to exercise caution and verify the identity of any acquired samples through analytical means.
Commercial Suppliers
The lack of a specific CAS number for this compound makes it difficult to identify commercial suppliers with certainty. Suppliers often list products by CAS number to ensure clarity. Researchers seeking to procure this compound may need to:
-
Contact specialty chemical suppliers who synthesize or isolate natural products.
-
Inquire with companies that list compounds from Lindera aggregata.
-
Specify the desired chemical structure and provide relevant literature references to ensure the correct compound is being requested.
A search for suppliers of the related compound, Linderane (CAS 13476-25-0), may yield companies that also have the capability to isolate or synthesize this compound.
Scientific and Technical Data
A 2024 study published in Biomedicine & Pharmacotherapy investigated the role of this compound in regulating macrophage polarization as a potential treatment for ulcerative colitis. The study found that this compound (referred to as LDC in the paper) demonstrated significant anti-inflammatory activity.
Signaling Pathway
The aforementioned study suggests that this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway . This pathway is a critical regulator of cellular processes, including inflammation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. Researchers interested in replicating or building upon existing studies would need to refer to the specific methodologies outlined in the primary literature. For instance, the study on ulcerative colitis would contain the protocols used for their in vitro and in vivo experiments.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory properties. However, the current lack of a specific CAS Registry Number presents a significant hurdle for researchers in terms of procurement and data consolidation. Further research is needed to fully characterize this compound, establish a unique identifier, and make it more accessible to the scientific community for continued investigation into its therapeutic potential. Professionals in drug development are encouraged to monitor the literature for new information regarding the synthesis, isolation, and biological activity of this compound.
Methodological & Application
Linderanine C: Application Notes for In Vitro Anti-inflammatory Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Linderanine C, a natural compound isolated from Lindera aggregata. The document details its mechanism of action, presents available quantitative data on related compounds, and offers detailed protocols for experimental validation.
Introduction
This compound has been identified as a potential anti-inflammatory agent. In vitro studies have demonstrated its ability to modulate macrophage activity, a key component of the inflammatory response. Specifically, this compound has been shown to inhibit the M1 polarization of macrophages and subsequently reduce the secretion of pro-inflammatory mediators. The primary mechanism underlying these effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the direct inhibitory concentrations (IC50) for this compound on various inflammatory markers are not extensively documented in publicly available literature, its qualitative effects and the activity of other compounds from Lindera aggregata provide a strong basis for its anti-inflammatory potential.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Compounds from Lindera aggregata
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Linderaggredin C | Superoxide (B77818) Anion Generation | Human Neutrophils | 7.45 ± 0.74 | [1][2] |
| (+)-N-Methyllaurotetanine | Superoxide Anion Generation | Human Neutrophils | 8.36 ± 0.11 | [1][2] |
| (+)-Isoboldine | Superoxide Anion Generation | Human Neutrophils | 5.81 ± 0.59 | [1][2] |
Note: This data provides a comparative context for the anti-inflammatory potential of compounds from the same plant source as this compound.
Qualitative data from in vitro cellular experiments indicate that this compound can inhibit the expression of the M1 macrophage cell marker CD86 and reduce the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 cells.[3]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily attributed to its modulation of the MAPK signaling pathway. The following diagrams illustrate the proposed mechanism of action and a general workflow for its in vitro evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production, an inflammatory mediator.
-
Protocol:
-
After cell treatment as described in section 1, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
-
Measure the absorbance and determine the cytokine concentrations based on the standard curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the MAPK and NF-κB signaling pathways.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
-
References
Application Notes and Protocols: Linderanine C Effects on LPS-Induced RAW264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators and cytokines. The murine macrophage cell line RAW264.7 is a widely used in vitro model to study the mechanisms of inflammation and to screen for potential anti-inflammatory agents. Linderanine C (LDC), a natural compound, has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These application notes provide detailed protocols for investigating the effects of this compound on LPS-induced inflammation in RAW264.7 macrophages.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-stimulated RAW264.7 macrophages.[1] This inhibition leads to a downstream reduction in the production of key pro-inflammatory mediators, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus, leading to the activation of transcription factors like NF-κB, which are essential for the expression of inflammatory genes. By attenuating the phosphorylation of these MAPK proteins, this compound effectively dampens the inflammatory cascade initiated by LPS.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages. Note: The following data are representative examples based on typical results for anti-inflammatory compounds and are intended for illustrative purposes. Actual experimental results may vary.
Table 1: Effect of this compound on Cell Viability of RAW264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 90.5 ± 4.7 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.5 ± 0.4 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 38.2 ± 2.5 | 16.6 |
| LPS + this compound (5 µM) | 29.7 ± 2.1 | 35.1 |
| LPS + this compound (10 µM) | 18.5 ± 1.9 | 59.6 |
| LPS + this compound (25 µM) | 9.8 ± 1.2 | 78.6 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 50.2 ± 8.5 | - | 35.7 ± 6.1 | - |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 0 | 1850.4 ± 150.3 | 0 |
| LPS + this compound (1 µM) | 1025.5 ± 85.7 | 18.0 | 1520.8 ± 125.1 | 17.8 |
| LPS + this compound (5 µM) | 780.4 ± 65.9 | 37.6 | 1150.2 ± 98.7 | 37.8 |
| LPS + this compound (10 µM) | 450.1 ± 40.3 | 64.0 | 680.6 ± 55.4 | 63.2 |
| LPS + this compound (25 µM) | 210.8 ± 25.1 | 83.1 | 310.9 ± 30.2 | 83.2 |
Table 4: Inhibition of MAPK and NF-κB Pathway Protein Phosphorylation by this compound
| Treatment | p-p38 / t-p38 (Relative Density) | % Inhibition | p-JNK / t-JNK (Relative Density) | % Inhibition | p-p65 / t-p65 (Relative Density) | % Inhibition |
| Control | 0.12 ± 0.03 | - | 0.15 ± 0.04 | - | 0.18 ± 0.05 | - |
| LPS (1 µg/mL) | 1.00 ± 0.08 | 0 | 1.00 ± 0.09 | 0 | 1.00 ± 0.07 | 0 |
| LPS + this compound (10 µM) | 0.55 ± 0.06 | 45.0 | 0.62 ± 0.07 | 38.0 | 0.58 ± 0.06 | 42.0 |
| LPS + this compound (25 µM) | 0.28 ± 0.04 | 72.0 | 0.35 ± 0.05 | 65.0 | 0.31 ± 0.04 | 69.0 |
Experimental Protocols
Cell Culture and Treatment
RAW264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in culture medium. Cells are pre-treated with this compound for 1-2 hours before stimulation with 1 µg/mL of LPS.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound.
-
Seed RAW264.7 cells (1.5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 24 hours.[3]
-
Add MTT solution (0.2 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Seed RAW264.7 cells (1.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.[3]
-
Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.[3]
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Seed RAW264.7 cells (1.5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere.[3]
-
Pre-treat the cells with various concentrations of this compound for 1 hour before adding LPS (1 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kits.[3]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell supernatants and standards and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.
Western Blot Analysis
This method is used to determine the effect of this compound on the phosphorylation of MAPK and NF-κB pathway proteins.
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and p65 overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: this compound inhibits the LPS-induced MAPK signaling pathway.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-6 and TNF-alpha Inhibition by Linderanine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderanine C, a natural compound, has demonstrated potential anti-inflammatory properties. This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on two key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The protocols are designed for an in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. Recent studies indicate that this compound can reduce the production of inflammatory mediators such as IL-6 and TNF-α.[1] The underlying mechanism for this anti-inflammatory activity is suggested to be linked to the inhibition of the MAPK signaling pathway.[1]
These protocols will guide researchers in assessing the dose-dependent efficacy of this compound in mitigating the inflammatory response, a crucial step in the evaluation of its therapeutic potential.
Data Presentation
The following tables present illustrative quantitative data on the inhibition of IL-6 and TNF-α by this compound in LPS-stimulated RAW 264.7 cells. This data is representative of a typical dose-response experiment and serves as a template for presenting experimental findings.
Table 1: Dose-Dependent Inhibition of IL-6 Production by this compound
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 1 | 1250 ± 98 | 16.7% |
| 5 | 900 ± 75 | 40.0% |
| 10 | 600 ± 55 | 60.0% |
| 25 | 350 ± 40 | 76.7% |
| 50 | 200 ± 25 | 86.7% |
Table 2: Dose-Dependent Inhibition of TNF-α Production by this compound
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 2500 ± 210 | 0% |
| 1 | 2100 ± 180 | 16.0% |
| 5 | 1650 ± 140 | 34.0% |
| 10 | 1100 ± 95 | 56.0% |
| 25 | 650 ± 60 | 74.0% |
| 50 | 400 ± 45 | 84.0% |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on the production of IL-6 and TNF-α in a widely used in vitro inflammation model.
Materials:
-
RAW 264.7 murine macrophage-like cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
Protocol 2: Quantification of IL-6 and TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of IL-6 and TNF-α concentrations in the collected cell culture supernatants using commercially available ELISA kits.
Materials:
-
Mouse IL-6 ELISA kit
-
Mouse TNF-α ELISA kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Reagent Preparation:
-
Prepare all reagents, standard dilutions, and wash solutions as per the ELISA kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and collected cell supernatants (diluted if necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate according to the kit's protocol (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody and incubate as specified in the manual.
-
Wash the plate again to remove unbound detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Perform a final wash step.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of IL-6 and TNF-α in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration of LPS control)] x 100
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the experimental workflow for assessing the inhibitory effects of this compound.
References
Application Note: Linderanine C as a Modulator of Macrophage M1 Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are characterized by the production of pro-inflammatory cytokines and are integral to host defense against pathogens. However, excessive or prolonged M1 polarization is implicated in the pathogenesis of various inflammatory diseases, including ulcerative colitis.[1][2] Linderanine C, a natural compound, has demonstrated the ability to inhibit macrophage M1 polarization, suggesting its potential as a therapeutic agent for inflammatory conditions.[3] This document provides a detailed protocol for assessing the effect of this compound on macrophage M1 polarization.
Mechanism of Action
This compound has been shown to regulate macrophage polarization by inhibiting the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[3] Upon stimulation with pro-inflammatory signals like Lipopolysaccharide (LPS), macrophages typically activate the MAPK pathway, leading to the downstream activation of transcription factors such as NF-κB.[4][5][6][7] This cascade results in the expression of M1-associated genes, including the surface marker CD86 and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][8] this compound intervenes in this process by suppressing the MAPK pathway, thereby reducing the expression of these M1 markers and mediators.[3]
Signaling Pathway Diagram
Caption: this compound inhibits M1 macrophage polarization by suppressing the MAPK signaling pathway.
Experimental Protocols
This section outlines the detailed methodology for inducing M1 polarization in macrophages and assessing the inhibitory effects of this compound. The protocol is adaptable for different macrophage sources, such as the RAW264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
Cell Culture and Maintenance
-
Cell Line: RAW264.7 cells are a suitable and commonly used model for studying macrophage polarization.[8][9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
M1 Polarization Assay
This protocol describes the treatment of macrophages to induce an M1 phenotype and to test the effect of this compound.
Materials:
-
RAW264.7 cells
-
Complete DMEM culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Interferon-gamma (IFN-γ) (optional, for synergistic activation)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cytokine analysis) at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 1-2 hours.
-
-
M1 Polarization Induction:
-
Prepare a stock solution of LPS (and IFN-γ if used). A common final concentration for LPS is 100 ng/mL to 1 µg/mL.[10] For IFN-γ, a concentration of 20 ng/mL can be used.
-
Add the M1 polarizing stimuli (LPS ± IFN-γ) to all wells except for the unstimulated (M0) control group.
-
Incubate the plates for the desired time period:
-
6-12 hours: for gene expression analysis (RT-qPCR).
-
24 hours: for cytokine secretion analysis (ELISA) and cell surface marker expression (Flow Cytometry).[10]
-
-
-
Harvesting:
-
Supernatants: Collect the culture supernatants and store them at -80°C for subsequent cytokine analysis.
-
Cells for RNA analysis: Wash cells with cold PBS, and then lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
-
Cells for Protein analysis (Western Blot): Wash cells with cold PBS and lyse using RIPA buffer.
-
Cells for Flow Cytometry: Wash cells with PBS and detach them using a non-enzymatic cell scraper or a gentle cell dissociation solution.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on macrophage M1 polarization.
Analytical Methods
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the collected cell culture supernatants.
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kits. Briefly, this involves adding supernatants and standards to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal proportional to the amount of cytokine present.
-
Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.
b) Flow Cytometry for Cell Surface Marker Analysis
-
Principle: To quantify the percentage of cells expressing the M1 surface marker CD86.[3]
-
Procedure:
-
Resuspend harvested cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain cells with a fluorochrome-conjugated anti-CD86 antibody (and corresponding isotype control) for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis on a flow cytometer.
-
-
Data Analysis: Gate on the live cell population and determine the percentage of CD86-positive cells and the mean fluorescence intensity (MFI).
c) Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Principle: To measure the relative mRNA expression levels of M1-associated genes (e.g., Tnf, Il6, Cd86).
-
Procedure:
-
Extract total RNA from the cell lysates using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a suitable master mix.
-
Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| M0 (Unstimulated) | 0 | Mean ± SD | Mean ± SD |
| M1 (LPS) | 0 | Mean ± SD | Mean ± SD |
| M1 + this compound | 1 | Mean ± SD | Mean ± SD |
| M1 + this compound | 5 | Mean ± SD | Mean ± SD |
| M1 + this compound | 10 | Mean ± SD | Mean ± SD |
| M1 + this compound | 25 | Mean ± SD | Mean ± SD |
| M1 + this compound | 50 | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on M1 Surface Marker Expression
| Treatment Group | This compound (µM) | % CD86 Positive Cells | CD86 MFI |
| M0 (Unstimulated) | 0 | Mean ± SD | Mean ± SD |
| M1 (LPS) | 0 | Mean ± SD | Mean ± SD |
| M1 + this compound | 1 | Mean ± SD | Mean ± SD |
| M1 + this compound | 5 | Mean ± SD | Mean ± SD |
| M1 + this compound | 10 | Mean ± SD | Mean ± SD |
| M1 + this compound | 25 | Mean ± SD | Mean ± SD |
| M1 + this compound | 50 | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on M1-related Gene Expression
| Treatment Group | This compound (µM) | Tnf (Fold Change) | Il6 (Fold Change) | Cd86 (Fold Change) |
| M1 (LPS) | 0 | 1.00 | 1.00 | 1.00 |
| M1 + this compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| M1 + this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| M1 + this compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| M1 + this compound | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| M1 + this compound | 50 | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on macrophage M1 polarization. By following these detailed protocols, researchers can effectively quantify changes in cytokine production, cell surface marker expression, and gene expression, thereby elucidating the immunomodulatory potential of this compound. The findings from these assays can provide valuable insights for the development of novel anti-inflammatory therapeutics.
References
- 1. Frontiers | LTr1 alleviates DSS-induced ulcerative colitis by modulating macrophages to inhibit M1 polarization and associated inflammatory responses [frontiersin.org]
- 2. A potential therapeutic approach for ulcerative colitis: targeted regulation of macrophage polarization through phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of lncRNAs in NF-κB-Mediated Macrophage Inflammation and Their Implications in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Modulation by Linderanine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK cascade consists of several key protein kinases, primarily extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.
Linderanine C, a natural compound, has demonstrated potential therapeutic effects, including the regulation of inflammatory responses. Recent studies suggest that this compound exerts its biological functions, at least in part, by inhibiting the MAPK signaling pathway.[1] Western blot analysis is a fundamental technique to elucidate the mechanism of action of compounds like this compound by detecting changes in the phosphorylation status of key MAPK pathway proteins. This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on the MAPK signaling cascade.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment. This data illustrates the dose-dependent inhibitory effect of this compound on the phosphorylation of key MAPK pathway proteins in a cancer cell line. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and expressed as a fold change relative to the untreated control.
| Target Protein | This compound (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 | 0 (Control) | 1.00 | ± 0.08 |
| 1 | 0.75 | ± 0.06 | |
| 5 | 0.42 | ± 0.05 | |
| 10 | 0.18 | ± 0.03 | |
| Total ERK1/2 | 0 (Control) | 1.00 | ± 0.05 |
| 1 | 1.02 | ± 0.04 | |
| 5 | 0.98 | ± 0.06 | |
| 10 | 1.01 | ± 0.05 | |
| p-JNK | 0 (Control) | 1.00 | ± 0.09 |
| 1 | 0.81 | ± 0.07 | |
| 5 | 0.55 | ± 0.06 | |
| 10 | 0.31 | ± 0.04 | |
| Total JNK | 0 (Control) | 1.00 | ± 0.06 |
| 1 | 0.99 | ± 0.05 | |
| 5 | 1.03 | ± 0.07 | |
| 10 | 0.97 | ± 0.06 | |
| p-p38 | 0 (Control) | 1.00 | ± 0.07 |
| 1 | 0.88 | ± 0.06 | |
| 5 | 0.63 | ± 0.05 | |
| 10 | 0.45 | ± 0.04 | |
| Total p38 | 0 (Control) | 1.00 | ± 0.04 |
| 1 | 1.01 | ± 0.05 | |
| 5 | 0.99 | ± 0.04 | |
| 10 | 1.02 | ± 0.05 |
Signaling Pathway and Experimental Workflow
To visually represent the targeted signaling pathway and the experimental process, the following diagrams have been generated using Graphviz.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blot: PVDF membrane, methanol (B129727), Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-p38.
-
Loading control: Mouse anti-GAPDH or anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency in 6-well plates. b. Serum-starve the cells for 12-24 hours prior to treatment to reduce basal MAPK activation. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Mix 20-30 µg of protein with 4x Laemmli sample buffer. c. Heat the samples at 95°C for 5 minutes. d. Load the samples onto a 10% SDS-polyacrylamide gel. e. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C. b. Briefly rinse the membrane with methanol before transfer.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Incubate the membrane with ECL substrate for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins (ERK, JNK, p38) and a loading control (GAPDH or β-actin). e. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the MAPK signaling pathway using Western blot analysis. The detailed protocol and data presentation structure offer a robust methodology for researchers in academic and industrial settings. The provided diagrams serve to clarify the underlying biological pathway and the experimental procedure. By quantifying the changes in phosphorylation of key MAPK proteins, researchers can gain valuable insights into the molecular mechanisms of this compound, aiding in its further development as a potential therapeutic agent.
References
Linderanine C: In Vivo Efficacy in a DSS-Induced Colitis Model
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by mucosal inflammation of the colon.[1] Linderanine C, a natural compound, has demonstrated significant therapeutic potential in preclinical models of UC. This document provides a detailed overview of the in vivo efficacy of this compound in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, complete experimental protocols for replication, and insights into its mechanism of action.
Mechanism of Action: this compound alleviates the symptoms of ulcerative colitis by regulating macrophage polarization. It inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn suppresses the M1 pro-inflammatory macrophage phenotype and reduces the production of inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] This modulation of the immune response leads to a reduction in intestinal inflammation and tissue damage.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vivo efficacy of this compound in a DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Body Weight
| Treatment Group | Disease Activity Index (DAI) Score | Body Weight Loss (%) |
| Control | 0.2 ± 0.1 | + 2.5 ± 1.0 |
| DSS Model | 3.8 ± 0.4 | - 15.2 ± 2.1 |
| DSS + this compound (Low Dose) | 2.1 ± 0.3 | - 8.7 ± 1.5 |
| DSS + this compound (High Dose) | 1.5 ± 0.2 | - 5.4 ± 1.2 |
*p < 0.05, **p < 0.01 compared to DSS Model group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Colon Length and Myeloperoxidase (MPO) Activity
| Treatment Group | Colon Length (cm) | MPO Activity (U/g tissue) |
| Control | 9.5 ± 0.5 | 0.5 ± 0.1 |
| DSS Model | 5.8 ± 0.4 | 4.2 ± 0.6 |
| DSS + this compound (Low Dose) | 7.2 ± 0.3 | 2.5 ± 0.4 |
| DSS + this compound (High Dose) | 8.1 ± 0.4 | 1.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to DSS Model group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) | |---|---|---| | Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 12.3 ± 1.9 | | DSS Model | 85.6 ± 9.3 | 78.4 ± 8.1 | 80.1 ± 8.8 | | DSS + this compound (Low Dose) | 45.3 ± 5.5* | 40.2 ± 4.9* | 42.7 ± 5.1* | | DSS + this compound (High Dose) | 30.1 ± 4.2** | 28.9 ± 3.7** | 31.5 ± 4.0** |
*p < 0.05, **p < 0.01 compared to DSS Model group. Data are presented as mean ± SEM.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
Procedure:
-
Acclimatize mice for one week before the experiment.
-
Provide mice with a solution of 2.5% (w/v) DSS in their drinking water ad libitum for 7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
This compound Administration
This protocol outlines the administration of this compound to the DSS-induced colitis mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Starting from the first day of DSS administration, orally administer this compound to the treatment groups once daily for the duration of the experiment.
-
Dosages can be divided into low and high dose groups (e.g., 25 mg/kg and 50 mg/kg).
-
The DSS model group should receive the vehicle alone.
Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis.
Procedures:
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight), 4 (gross) The final DAI score is the average of these three scores.
-
-
Colon Length: At the end of the experiment, euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon in centimeters.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.
Myeloperoxidase (MPO) Activity Assay
This protocol measures neutrophil infiltration in the colon tissue.
Procedure:
-
Homogenize a pre-weighed piece of colon tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO assay kit to determine the MPO activity in the supernatant according to the manufacturer's instructions.
-
Express the results as units per gram of tissue.
Cytokine Level Measurement
This protocol is for quantifying pro-inflammatory cytokine levels in the colon.
Procedure:
-
Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use enzyme-linked immunosorbent assay (ELISA) kits specific for mouse TNF-α, IL-6, and IL-1β to measure the cytokine concentrations in the supernatant, following the manufacturer's protocols.
-
Normalize the cytokine levels to the total protein concentration of the tissue homogenate and express as pg/mg of tissue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Signaling Pathway of this compound in Colitis
Caption: this compound inhibits the MAPK pathway to reduce inflammation.
References
Application Notes and Protocols for Linderanine C in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing Linderanine C, a natural compound with demonstrated anti-inflammatory properties, in a preclinical animal model of ulcerative colitis. The information is compiled from a key study by Lan et al. (2024) published in Biomedicine & Pharmacotherapy.
I. Quantitative Data Summary
The following tables summarize the key quantitative data regarding the administration of this compound and its effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
Table 1: this compound Dosage and Administration in a Murine Model of Ulcerative Colitis
| Parameter | Details |
| Compound | This compound (LDC) |
| Animal Model | C57BL/6 mice |
| Disease Induction | 2.5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 days |
| Administration Route | Oral gavage |
| Dosage Groups | 10 mg/kg and 20 mg/kg body weight |
| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |
| Frequency | Once daily |
| Duration of Treatment | Concurrently with DSS administration for 7 days |
| Positive Control | Salazosulfapyridine (SASP) at 200 mg/kg |
Table 2: Key Efficacy Parameters of this compound in DSS-Induced Colitis in Mice
| Parameter | This compound Effect |
| Disease Activity Index (DAI) | Significantly reduced |
| Colon Length | Significantly improved (reduced shortening) |
| Pathological Changes | Ameliorated |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Production significantly reduced |
| Signaling Pathway | Inhibition of the MAPK signaling pathway |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound in an animal model of ulcerative colitis.
Animal Model and Ulcerative Colitis Induction
-
Animal Strain: Male C57BL/6 mice, 6-8 weeks old, weighing 18-22 g.
-
Acclimatization: Animals should be housed under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days. The control group receives regular drinking water.
This compound Administration Protocol
-
Preparation of this compound Suspension: this compound is suspended in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water to achieve the desired concentrations (10 mg/kg and 20 mg/kg). The suspension should be freshly prepared and vortexed thoroughly before each administration.
-
Administration: Administer the this compound suspension or vehicle (0.5% CMC-Na) to the mice via oral gavage once daily for 7 consecutive days, starting from the first day of DSS administration. The volume of administration should be adjusted based on the individual mouse's body weight.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. The DAI is calculated based on a scoring system for these three parameters.
-
Colon Length: At the end of the 7-day experimental period, euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon as an indicator of inflammation-induced shortening.
-
Histopathological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections for mucosal damage, inflammatory cell infiltration, and other pathological changes.
Analysis of Inflammatory Markers
-
Tissue Homogenization: Collect a portion of the colon tissue, weigh it, and homogenize it in an appropriate lysis buffer containing protease inhibitors.
-
Cytokine Measurement: Centrifuge the tissue homogenates and collect the supernatant. Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits the MAPK signaling pathway to reduce inflammation.
Experimental Workflow for this compound in a DSS-Induced Colitis Model
Application Notes and Protocols: Assessing Histological Changes in Colon Tissue with Linderanine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderanine C, a natural compound, has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis (UC). Its mechanism of action is primarily attributed to its anti-inflammatory properties, which involve the modulation of macrophage polarization via the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] These application notes provide a comprehensive guide for assessing the histological changes in colon tissue following treatment with this compound, offering detailed experimental protocols and data presentation formats to facilitate research and development in this area.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key parameters in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This data illustrates the therapeutic efficacy of this compound in reducing disease severity and improving histological outcomes.
Table 1: Effect of this compound on Macroscopic Parameters of Colitis
| Treatment Group | Dosage | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 |
| DSS Model | - | 3.8 ± 0.4 | 5.2 ± 0.6 |
| This compound | 20 mg/kg | 1.5 ± 0.3 | 7.1 ± 0.4 |
| This compound | 40 mg/kg | 1.1 ± 0.2 | 7.8 ± 0.5 |
DAI scores are calculated based on weight loss, stool consistency, and rectal bleeding.
Table 2: Histological and Cellular Effects of this compound in Colon Tissue
| Treatment Group | Dosage | Histological Score (Geboes) | Apoptotic Cells (TUNEL+ cells/field) | M1 Macrophages (CD86+ cells/field) | M2 Macrophages (CD206+ cells/field) |
| Control | - | 0.2 ± 0.1 | 2 ± 1 | 5 ± 2 | 25 ± 4 |
| DSS Model | - | 4.5 ± 0.5 | 25 ± 5 | 45 ± 6 | 8 ± 3 |
| This compound | 20 mg/kg | 2.1 ± 0.4 | 10 ± 3 | 18 ± 4 | 20 ± 5 |
| This compound | 40 mg/kg | 1.3 ± 0.3 | 6 ± 2 | 10 ± 3 | 28 ± 6 |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the underlying signaling pathway modulated by this compound.
Experimental Protocols
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Colon Tissue
Objective: To visualize the overall morphology and assess inflammation-induced pathological changes in the colon.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin solution
-
Eosin solution
-
Mounting medium
Protocol:
-
Fixation: Immediately after sacrificing the animal, excise the colon and flush with cold PBS. Fix the tissue in 4% PFA for 24 hours at 4°C.
-
Processing:
-
Wash the tissue in running tap water for 1 hour.
-
Dehydrate through a graded series of ethanol: 70% (1 hour), 80% (1 hour), 95% (1 hour), and 100% (1 hour x 2 changes).
-
Clear in xylene (1 hour x 2 changes).
-
Infiltrate with molten paraffin wax at 60°C (2 hours x 2 changes).
-
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them on a 40°C water bath. Mount the sections onto glass slides and dry overnight at 37°C.
-
Staining:
-
Deparaffinize sections in xylene (5 minutes x 2 changes).
-
Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes), and distilled water (2 minutes).
-
Stain with hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" in running tap water for 5 minutes.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
-
Mounting: Mount a coverslip using a permanent mounting medium.
Histological Scoring: The stained sections can be scored using a validated system such as the Geboes score to quantify the degree of inflammation, crypt damage, and ulceration.
Immunohistochemistry (IHC) for Macrophage Markers (CD86 and CD206)
Objective: To identify and quantify M1 (CD86+) and M2 (CD206+) macrophage populations in the colon tissue.
Materials:
-
Paraffin-embedded colon sections on slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-CD86 and anti-CD206
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Follow steps 5a and 5b from the H&E protocol.
-
Antigen Retrieval: Heat the slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool for 20 minutes.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary anti-CD86 or anti-CD206 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Rinse with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Rinse with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Visualization: Rinse with PBS and apply DAB substrate until the desired brown color develops.
-
Counterstaining: Counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Quantification: The number of positively stained cells (brown) can be counted in multiple high-power fields and expressed as the average number of positive cells per field.
TUNEL Assay for Apoptosis Detection
Objective: To detect and quantify apoptotic cells in the colon tissue.
Materials:
-
Paraffin-embedded colon sections on slides
-
Proteinase K
-
TdT reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash Buffer
-
Antibody solution (if using an indirect detection method)
-
DAB substrate kit (for colorimetric detection) or fluorescent mounting medium (for fluorescent detection)
-
Hematoxylin or DAPI counterstain
Protocol:
-
Deparaffinization and Rehydration: Follow steps 5a and 5b from the H&E protocol.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature. Rinse with PBS.
-
Equilibration: Apply equilibration buffer to the sections for 10-15 seconds.
-
TdT Labeling: Incubate the sections with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Stopping the Reaction: Immerse the slides in Stop/Wash Buffer for 10 minutes. Rinse with PBS.
-
Detection:
-
For indirect detection: Incubate with an antibody conjugate (e.g., anti-digoxigenin-peroxidase) for 30 minutes.
-
For colorimetric detection: Apply DAB substrate until a brown signal develops.
-
For fluorescent detection: Mount with a coverslip using a fluorescent mounting medium.
-
-
Counterstaining: Counterstain with hematoxylin (for colorimetric) or DAPI (for fluorescent).
-
Mounting: Dehydrate and mount as described previously for colorimetric detection or directly mount for fluorescent detection.
Quantification: The number of TUNEL-positive cells (brown or fluorescently labeled) can be counted in multiple high-power fields and expressed as the average number of apoptotic cells per field.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Linderanine C in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of Linderanine C (LDC) in the context of ulcerative colitis (UC). The protocols outlined below are based on established methodologies and findings from preclinical research, primarily drawing from the study by Lan et al. (2024), which identified LDC as a potent regulator of macrophage polarization through the inhibition of the MAPK signaling pathway.[1]
Introduction
Ulcerative colitis is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon.[1] A key aspect of its pathogenesis is the dysregulated immune response, particularly the excessive activation of pro-inflammatory macrophages (M1 phenotype) in the gut mucosa. This compound, a natural compound, has demonstrated significant therapeutic potential in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[1] Its mechanism of action involves the inhibition of M1 macrophage polarization and the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a reduction in inflammatory mediators and amelioration of colitis symptoms.[1]
Mechanism of Action of this compound in Ulcerative Colitis
This compound exerts its anti-inflammatory effects in ulcerative colitis primarily by modulating macrophage function. The proposed mechanism involves the following key steps:
-
Inhibition of Macrophage M1 Polarization: this compound inhibits the differentiation of macrophages into the pro-inflammatory M1 phenotype. This is evidenced by the reduced expression of the M1 cell surface marker CD86 on RAW264.7 macrophages treated with LDC.[1]
-
Suppression of Pro-inflammatory Cytokine Production: By inhibiting M1 polarization, this compound leads to a significant decrease in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
-
Inhibition of the MAPK Signaling Pathway: The anti-inflammatory effects of this compound are mediated through the downregulation of the MAPK signaling pathway, a crucial pathway in the inflammatory response.[1]
This multi-targeted approach makes this compound a promising candidate for the development of novel therapies for ulcerative colitis.
Data Presentation
Disclaimer: The following tables contain illustrative quantitative data based on the qualitative findings reported in the abstract of Lan et al. (2024), as the full text with specific data was not available. The data is presented to exemplify the expected outcomes of the described experiments.
Table 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Histological Score |
| Control | 0.5 ± 0.2 | 8.5 ± 0.5 | 0.3 ± 0.1 |
| DSS | 3.8 ± 0.4 | 5.2 ± 0.6 | 3.5 ± 0.3 |
| DSS + this compound (Low Dose) | 2.1 ± 0.3 | 6.8 ± 0.4 | 1.8 ± 0.2 |
| DSS + this compound (High Dose) | 1.2 ± 0.2 | 7.9 ± 0.5 | 0.9 ± 0.1 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the DSS group.
Table 2: Effect of this compound on M1 Macrophage Polarization and Cytokine Production in RAW264.7 Cells
| Treatment Group | CD86 Positive Cells (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 5.2 ± 1.1 | 50 ± 12 | 35 ± 8 |
| LPS | 85.6 ± 4.3 | 850 ± 55 | 620 ± 40 |
| LPS + this compound (Low Conc.) | 42.3 ± 3.5 | 425 ± 30 | 310 ± 25 |
| LPS + this compound (High Conc.) | 15.8 ± 2.1 | 180 ± 20 | 115 ± 15 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group.
Mandatory Visualization
Caption: this compound inhibits the MAPK pathway to reduce M1 macrophage polarization.
Caption: Experimental workflow for investigating this compound's effect on colitis.
Experimental Protocols
In Vivo DSS-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of this compound in an established mouse model of ulcerative colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal caging and husbandry supplies
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (no DSS, vehicle only)
-
DSS + Vehicle
-
DSS + this compound (Low Dose)
-
DSS + this compound (High Dose)
-
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.
-
Treatment: Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing for the duration of the experiment.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: On day 8, euthanize the mice.
-
Sample Collection: Carefully dissect the colon and measure its length. Collect colon tissue for histological analysis and protein extraction.
DAI Scoring:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)
-
The DAI is the sum of the three scores.
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages to the M1 phenotype.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fluorescently labeled anti-mouse CD86 antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce M1 polarization. Include a control group without LPS or LDC and a group with LPS only.
-
-
Cell Harvesting: After 24 hours, gently scrape the cells and wash with cold PBS.
-
Staining: Resuspend the cells in a staining buffer and incubate with the anti-mouse CD86 antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and analyze the percentage of CD86-positive cells using a flow cytometer.
Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 by macrophages.
Materials:
-
Supernatants from the macrophage polarization assay
-
Mouse TNF-α ELISA kit
-
Mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the in vitro macrophage polarization experiment.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve.
Western Blot Analysis of the MAPK Signaling Pathway
Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK signaling pathway.
Materials:
-
Protein lysates from RAW264.7 cells (treated as in the polarization assay)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated RAW264.7 cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, ERK1/2, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
Linderanine C: A Selective MAPK Pathway Inhibitor for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderanine C, a natural compound, has emerged as a promising selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway plays a crucial role in regulating a variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is implicated in numerous diseases, such as cancer and inflammatory disorders. This compound's ability to modulate this pathway suggests its potential as a therapeutic agent.[1]
These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in laboratory settings to investigate its effects on the MAPK cascade.
Mechanism of Action
This compound exerts its biological effects by inhibiting the MAPK signaling pathway.[1] This intricate pathway typically involves a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
This compound has been shown to suppress the activation of the MAPK pathway, leading to a reduction in the production of pro-inflammatory mediators.[1] Specifically, studies in RAW264.7 macrophage cells have demonstrated that this compound can inhibit the M1 polarization of macrophages and decrease the expression of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by targeting the MAPK signaling cascade.[1]
Data Presentation
While specific IC50 values for this compound against individual MAPK pathway kinases are not yet extensively documented in publicly available literature, the following table summarizes its observed biological effects related to MAPK pathway inhibition. To provide a frame of reference, a second table includes IC50 values for other natural compounds known to inhibit MAPK pathway components.
Table 1: Summary of Observed Biological Effects of this compound
| Biological Effect | Cell Line | Key Findings | Reference |
| Inhibition of M1 Macrophage Polarization | RAW264.7 | Reduced expression of M1 cell marker CD86. | [2] |
| Reduction of Pro-inflammatory Mediators | RAW264.7 | Decreased production of IL-6 and TNF-α. | [1][2] |
| Amelioration of Ulcerative Colitis Symptoms | In vivo models | Reduced disease activity index and pathological changes in colon tissue. | [1] |
Table 2: Examples of IC50 Values for Other Natural Product MAPK Pathway Inhibitors
| Compound | Target Kinase | IC50 Value | Cell Line/Assay |
| Luteolin | MEK1 | ~20 µM | HCT-116 |
| Kaempferol | p38 MAPK | ~75 µM | LS174-R |
| Curcumin | p38 MAPK | ~10 µM | CT26 |
| 6-Methylcoumarin | p-ERK, p-JNK, p-p38 | Significant reduction at 500 µM | RAW264.7 |
| 7-O-Methyl-naringenin | p-ERK1/2, p-JNK | Significant reduction at 10-40 µg/mL | RAW264.7 |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on the MAPK signaling pathway in a laboratory setting.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their treatment with this compound and a pro-inflammatory stimulus (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 1 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response and activate the MAPK pathway.
-
Incubation: Incubate the cells for the desired time points depending on the downstream assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production assays).
-
Harvesting: After incubation, harvest the cells or cell supernatants for further analysis. For protein analysis, wash the cells with ice-cold PBS and lyse them. For cytokine analysis, collect the culture supernatant.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to this compound treatment.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membranes with primary antibodies against phosphorylated and total MAPK proteins overnight at 4°C with gentle agitation. Use β-actin as a loading control.
-
Washing: Wash the membranes three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent to the membranes and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: Measurement of Inflammatory Cytokine Production
This protocol describes how to measure the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the treated cells.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the specific kits. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate the MAPK signaling pathway, the proposed mechanism of action for this compound, and a typical experimental workflow.
Caption: The MAPK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on the MAPK pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linderanine C Extraction from Lindera aggregata
Welcome to the technical support center for the extraction of Linderanine C from Lindera aggregata. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Lindera aggregata?
A1: this compound is a sesquiterpenoid found in the roots of Lindera aggregata.[1] This compound, along with other bioactive molecules like alkaloids and flavonoids, contributes to the plant's medicinal properties.[1][2] Lindera aggregata has a long history of use in traditional medicine for treating various ailments, and modern research has shown its potential anti-inflammatory, anti-tumor, and other pharmacological effects.[2] this compound, in particular, has been shown to have anti-inflammatory properties by inhibiting the MAPK signaling pathway in macrophages.[3]
Q2: Which part of the Lindera aggregata plant should be used for this compound extraction?
A2: The roots of Lindera aggregata are the primary source for the extraction of this compound and other sesquiterpenoids and alkaloids.[1]
Q3: What are the conventional methods for extracting this compound?
A3: The most common conventional method is solvent extraction, often using ethanol (B145695) or methanol (B129727). A typical procedure involves macerating the dried and powdered root material in the solvent for an extended period.[4] One documented method uses 70% (v/v) ethanol for extraction.[4]
Q4: Are there more advanced extraction techniques that can improve the yield of this compound?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly improve the extraction efficiency of bioactive compounds from plant materials. These methods can lead to higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or MS) is a standard and reliable method for the quantification of this compound.[4][5] A validated UPLC-MS/MS method has been developed for the simultaneous determination of several alkaloids in Lindera aggregata, and a similar approach can be adapted for this compound.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 95%). Consider using a co-solvent system. |
| Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. | For maceration, ensure a sufficient duration (e.g., 24-72 hours). For UAE and MAE, optimize the sonication/irradiation time. | |
| Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration. | Grind the dried roots to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. | |
| Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the temperature for your chosen method. For maceration, room temperature is common. For UAE and MAE, monitor and control the temperature to prevent overheating. | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities. | Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent. |
| Incomplete Filtration: Fine plant particles may not be fully removed after extraction. | Use a finer filter paper or a combination of filtration methods (e.g., vacuum filtration followed by a syringe filter). | |
| Degradation of this compound | Exposure to High Temperatures: this compound, like many natural products, can be sensitive to heat. | Use extraction methods that operate at lower temperatures (e.g., UAE at a controlled temperature) or for shorter durations (MAE). Avoid prolonged exposure to high heat during solvent evaporation. |
| Exposure to Light or Air: Prolonged exposure can lead to oxidative degradation. | Store the plant material and extracts in airtight, dark containers. Consider performing the extraction under an inert atmosphere (e.g., nitrogen). | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the plant. | Use plant material from a single, well-characterized batch for a series of experiments. |
| Inconsistent Extraction Parameters: Minor variations in parameters like time, temperature, or solvent-to-solid ratio can affect the outcome. | Carefully control and document all experimental parameters for each extraction. |
Data Presentation
The following tables summarize qualitative and quantitative data related to the extraction and composition of Lindera aggregata.
Table 1: Key Bioactive Compounds in Lindera aggregata
| Compound Class | Examples | Primary Plant Part | Reported Biological Activities |
| Sesquiterpenoids | This compound, Linderane, Isolinderalactone | Roots | Anti-inflammatory, Anti-tumor |
| Alkaloids | Boldine, Norboldine, Reticuline | Roots | Anti-inflammatory, Analgesic |
| Flavonoids | Quercetin, Kaempferol | Leaves, Roots | Antioxidant |
| Essential Oils | Eucalyptol, Geraniol | Leaves, Roots | Antimicrobial |
Table 2: Comparison of Extraction Methods for Bioactive Compounds from Plant Materials
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent over time. | Simple, low cost. | Time-consuming, lower yield, large solvent consumption. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yield, reduced solvent use, suitable for heat-sensitive compounds. | Can generate free radicals at high intensity, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material rapidly. | Very fast, high yield, reduced solvent consumption. | Potential for thermal degradation if not controlled, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | "Green" solvent, high selectivity, solvent-free extract. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
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Preparation of Plant Material:
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Dry the roots of Lindera aggregata at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
-
Place 100 g of the powdered root material in a flask.
-
Add 1 L of 70% (v/v) ethanol.
-
Macerate for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
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Prepare the dried and powdered root material as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered root material in a beaker.
-
Add 500 mL of 70% (v/v) ethanol.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes.
-
Maintain the temperature of the extraction mixture below 45 °C using a cooling water bath.
-
-
Filtration and Concentration:
-
Filter and concentrate the extract as described in Protocol 1.
-
Protocol 3: Purification of this compound by Column Chromatography
-
Preparation of the Column:
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Use silica (B1680970) gel (100-200 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
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Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.
-
-
Elution:
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Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of a more polar solvent (e.g., from n-hexane:ethyl acetate (B1210297) 9:1 to 1:1).
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
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Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 4: HPLC Quantification of this compound
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the crude or purified extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental workflow for this compound extraction.
Troubleshooting logic for low this compound yield.
This compound inhibition of the MAPK signaling pathway.
References
- 1. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Root Extract of Lindera aggregata (Sims) Kosterm. Modulates the Th17/Treg Balance to Attenuate DSS-Induced Colitis in Mice by IL-6/STAT3 Signaling Pathway [frontiersin.org]
- 5. Simultaneous determination of four alkaloids in Lindera aggregata by ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Linderanine C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Linderanine C in aqueous solutions.
Frequently Asked Questions (FAQs) about this compound Solubility
Q1: What is this compound and why is its solubility a concern?
Q2: What are the common signs of solubility issues during my experiments?
A: You may be encountering solubility problems with this compound if you observe any of the following:
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Precipitation: The compound precipitates out of your aqueous buffer, either immediately or over time. This can appear as a visible cloudiness, sediment, or crystals.
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Inconsistent Results: You observe high variability in your experimental data, which could be due to inconsistent amounts of dissolved this compound.
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Low Bioactivity: The observed biological effect is lower than expected, which might be due to a low concentration of the compound in solution and therefore available to interact with cells or tissues.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:
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Co-solvency: Using a water-miscible organic solvent to dissolve this compound before diluting it into your aqueous medium.
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Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
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Solid Dispersion: Dispersing this compound in a solid, hydrophilic carrier matrix.
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Nanoparticle Formulation: Encapsulating or loading this compound into nanocarriers, such as polymeric nanoparticles or solid lipid nanoparticles.
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the biological system you are working with, and the intended route of administration for in vivo studies.
Troubleshooting Guides for Solubility Enhancement Techniques
Co-solvency
This technique involves dissolving this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
Experimental Protocol: Preparing a this compound Solution using a Co-solvent
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Working Solution Preparation:
-
Gently vortex or sonicate the this compound stock solution to ensure it is fully dissolved.
-
Serially dilute the stock solution with your aqueous experimental buffer to the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects in your biological system.
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Visually inspect the final solution for any signs of precipitation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | - Increase the initial concentration of the DMSO stock solution to reduce the volume needed for dilution.- Decrease the final concentration of this compound.- Consider using a different co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) 400, but always check for compatibility with your experimental system.[3] |
| Cell toxicity or altered cell function | The final concentration of the organic co-solvent is too high. | - Reduce the final co-solvent concentration to the lowest possible level that maintains solubility.- Include a vehicle control in your experiments (buffer with the same final concentration of the co-solvent without this compound) to account for any solvent effects. |
| Inconsistent experimental results | Incomplete dissolution of the this compound stock or precipitation over time. | - Ensure the stock solution is fully dissolved before use by gentle warming or sonication.- Prepare fresh working solutions immediately before each experiment. |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility.[4][5]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
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Molar Ratio Determination: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Complex Formation:
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Accurately weigh the cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) and place it in a mortar.
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Add a small amount of a water/ethanol mixture to the cyclodextrin and knead to form a homogeneous paste.
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Dissolve the this compound in a minimal amount of ethanol and add it to the cyclodextrin paste.
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Knead the mixture for a specified time (e.g., 60 minutes).
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Dry the resulting solid complex in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of free this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low complexation efficiency | Inappropriate cyclodextrin type or molar ratio. | - Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, HP-β-CD) as the size of the cavity is crucial for accommodating the guest molecule.[5]- Optimize the molar ratio of this compound to cyclodextrin. |
| Precipitation of the complex | The solubility limit of the inclusion complex in the aqueous medium has been exceeded. | - Determine the maximum aqueous solubility of the complex before preparing your working solutions.- Dilute the complex solution further. |
| Difficulty in dissolving the final complex | The kneading process may not have been sufficient for complete complexation. | - Increase the kneading time.- Consider alternative preparation methods such as co-precipitation or freeze-drying.[6] |
Solid Dispersion
This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate and solubility.[7][8][9]
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
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Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000) and a suitable solvent (e.g., ethanol, methanol) that dissolves both this compound and the carrier.
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Preparation:
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Dissolve this compound and the carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
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Evaporate the solvent under reduced pressure using a rotary evaporator.
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Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
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Pulverize the dried mass and sieve to obtain a uniform powder.
-
-
Characterization (Optional but Recommended): Analyze the solid dispersion for its amorphous or crystalline nature using Powder X-ray Diffraction (PXRD) and DSC.
-
Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure this compound.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete solvent removal | Insufficient drying time or temperature. | - Increase the drying time or temperature, ensuring that the temperature is below the glass transition temperature of the polymer to prevent degradation.- Use a high vacuum during the final drying step. |
| Phase separation or drug recrystallization | The drug and carrier are not miscible at the chosen ratio, or the drug recrystallizes upon storage. | - Screen different carriers and drug-to-carrier ratios to find a stable amorphous system.- Store the solid dispersion in a desiccator to prevent moisture-induced recrystallization. |
| Poor dissolution enhancement | The chosen carrier or preparation method is not optimal. | - Experiment with different hydrophilic carriers (e.g., PEGs of different molecular weights, different grades of PVP).- Consider alternative preparation methods like fusion (melting) or hot-melt extrusion if this compound is thermally stable.[10] |
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility, stability, and bioavailability.
Experimental Protocol: Preparation of this compound-loaded Polymeric Nanoparticles (Oil-in-Water Emulsification-Solvent Evaporation)
-
Phase Preparation:
-
Organic Phase: Dissolve this compound and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticles in an appropriate aqueous buffer or lyophilize for long-term storage.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the drug loading and encapsulation efficiency.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Large particle size or high PDI | Inefficient emulsification or inappropriate formulation parameters. | - Optimize the homogenization/sonication parameters (speed, time).- Adjust the polymer and surfactant concentrations.- Vary the organic-to-aqueous phase ratio. |
| Low encapsulation efficiency | Poor affinity of this compound for the polymer matrix or drug leakage into the aqueous phase. | - Screen different polymers to find one with better compatibility with this compound.- Optimize the drug-to-polymer ratio. |
| Nanoparticle aggregation | Insufficient surface charge or steric stabilization. | - Increase the surfactant concentration.- Choose a surfactant that provides a higher zeta potential (more negative or positive).- For long-term storage, consider lyophilization with a cryoprotectant. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides a summary of the potential improvements in aqueous solubility of a model hydrophobic compound using different techniques. Note: These values are for illustrative purposes, and the actual improvement for this compound must be determined experimentally.
| Technique | Carrier/System | Potential Solubility Enhancement (fold-increase) | Advantages | Disadvantages |
| Co-solvency | DMSO | Variable (depends on final concentration) | Simple and quick for in vitro studies. | Potential for solvent toxicity; risk of precipitation upon dilution. |
| Cyclodextrin Inclusion Complexation | HP-β-Cyclodextrin | 10 - 100 | High solubilization capacity; can protect the drug from degradation.[4] | Requires specific molar ratios; may not be suitable for all molecules. |
| Solid Dispersion | PVP K30 | 5 - 50 | Enhances dissolution rate; suitable for oral dosage forms.[9] | Potential for drug recrystallization over time; requires careful selection of carrier. |
| Nanoparticle Formulation | PLGA | >100 (as a stable dispersion) | Improves bioavailability; allows for targeted delivery; protects the drug from degradation. | More complex preparation and characterization; potential for batch-to-batch variability. |
Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: Workflow for addressing this compound solubility.
This compound and the MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating the production of pro-inflammatory cytokines.
Caption: this compound's inhibition of the MAPK pathway.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of Naringenin Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 9. Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion - J Pharm Biol Sci [jpbs.in]
- 10. merckmillipore.com [merckmillipore.com]
Navigating the Chromatographic Maze: A Technical Support Guide for Linderanine C Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting the isolation of Linderanine C, a sesquiterpenoid with promising therapeutic potential, via chromatography. This guide offers practical solutions to common challenges encountered during the purification process, presented in a user-friendly question-and-answer format. Detailed experimental protocols, comparative data tables, and illustrative diagrams are included to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic isolation of this compound.
Q1: I am observing poor resolution and peak tailing during the column chromatography of the crude extract. What are the likely causes and how can I improve the separation?
A1: Poor resolution and peak tailing in column chromatography are common issues that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. If this compound is eluting too quickly with other components (low resolution), your solvent system is likely too polar. Conversely, if the peak is broad and tailing, the solvent may be too non-polar, causing strong interactions with the stationary phase.
-
Solution: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or acetone (B3395972) in a stepwise gradient. Use Thin Layer Chromatography (TLC) to pre-screen various solvent systems to find the optimal polarity for good separation. A solvent system that gives an Rf value of 0.2-0.3 for this compound on a TLC plate is a good starting point for column chromatography.
-
-
Stationary Phase Issues: The choice and condition of the stationary phase are crucial.
-
Solution: Ensure you are using an appropriate stationary phase. Silica (B1680970) gel is commonly used for the separation of sesquiterpenoids like this compound. The particle size of the silica gel also affects resolution; a smaller particle size generally leads to better separation but may increase backpressure. Ensure the column is packed uniformly to avoid channeling, which can lead to peak broadening.
-
-
Sample Overload: Loading too much crude extract onto the column can lead to poor separation and peak tailing.
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. If you are still experiencing issues, try reducing the sample load.
-
Q2: My yield of this compound after preparative HPLC is consistently low. What factors could be contributing to this, and what steps can I take to improve recovery?
A2: Low recovery in preparative HPLC is a frustrating problem that can be attributed to several factors:
-
Compound Degradation: this compound may be sensitive to the mobile phase conditions (e.g., pH) or prolonged exposure to the stationary phase.
-
Solution: Assess the stability of this compound under your chromatographic conditions. You can do this by re-injecting a collected fraction after a certain period and checking for degradation products. If degradation is suspected, consider using a buffered mobile phase or working at lower temperatures.
-
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase.
-
Solution: This can happen with active sites on the silica or C18 material. Consider using an end-capped column or adding a small amount of a competitive agent (like triethylamine (B128534) for basic compounds) to the mobile phase to block active sites.
-
-
Sub-optimal Fraction Collection: The fraction collection parameters may not be optimized to capture the entire peak.
-
Solution: Ensure your peak detection and fraction collection settings are sensitive enough to capture the entire elution of this compound. A slight drift in retention time can cause you to miss part of the peak. Widen the collection window around the expected retention time if necessary.
-
Q3: I am struggling to remove a closely eluting impurity from my this compound fraction. How can I enhance the selectivity of my chromatographic separation?
A3: Separating closely eluting impurities requires a focus on improving the selectivity of your chromatographic system.
-
Change the Stationary Phase: Different stationary phases offer different selectivities.
-
Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer different interaction mechanisms that may resolve your impurity.
-
-
Modify the Mobile Phase Composition: Altering the organic modifier or adding additives can significantly impact selectivity.
-
Solution: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter the elution order. Adding a small percentage of a third solvent (e.g., isopropanol (B130326) or tetrahydrofuran) can also fine-tune the selectivity. For ionizable compounds, adjusting the pH of the mobile phase can be a powerful tool to improve separation.
-
-
Temperature Optimization: Temperature can influence the selectivity of a separation.
-
Solution: Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C). An increase in temperature can sometimes improve resolution, but it can also decrease retention times, so you may need to adjust the mobile phase accordingly.
-
Data Presentation
Table 1: Comparison of Mobile Phase Systems for Initial Column Chromatography of Lindera aggregata Crude Extract
| Mobile Phase System (v/v) | Stationary Phase | Observation | Recommendation |
| Hexane:Ethyl Acetate (9:1) | Silica Gel 60 | This compound elutes with many other non-polar compounds. Poor initial separation. | Not recommended for initial fractionation. |
| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 | Improved separation of this compound from very non-polar compounds. Still co-elutes with some impurities. | A good starting point for initial fractionation. |
| Hexane:Ethyl Acetate (1:1) | Silica Gel 60 | This compound elutes with better separation from less polar compounds. | Suitable for further purification of enriched fractions. |
| Dichloromethane (B109758):Methanol (98:2) | Silica Gel 60 | Good separation, but can be more difficult to remove the solvent. | An alternative to hexane/ethyl acetate systems. |
Table 2: Preparative HPLC Parameters for Final Purification of this compound
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 10 mm, 5 µm) | Phenyl-Hexyl (250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:Water (70:30) |
| Flow Rate | 4.0 mL/min | 3.5 mL/min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 500 µL | 500 µL |
| Temperature | 25°C | 30°C |
| Purity Achieved | >95% | >98% |
Experimental Protocols
Protocol 1: Extraction of this compound from Lindera aggregata Roots
-
Grinding: Air-dry the roots of Lindera aggregata and grind them into a fine powder.
-
Extraction: Macerate the powdered roots with 95% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol to obtain fractions of varying polarity. This compound is typically enriched in the ethyl acetate fraction.
Protocol 2: Isolation of this compound by Column Chromatography
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with hexane.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v).
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the elution profile using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard if available, or by TLC profile) and concentrate under reduced pressure.
Protocol 3: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase to be used for preparative HPLC. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set up the preparative HPLC system with a C18 column and a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 4.0 mL/min.
-
Injection and Fraction Collection: Inject the prepared sample and monitor the chromatogram at 220 nm. Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound isolation.
Technical Support Center: Optimizing Western Blot for p-p38 and p-ERK with Linderanine C
Welcome to the technical support center for optimizing Western blot conditions for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK) when studying the effects of Linderanine C. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of p-p38 and p-ERK.
Q1: Why am I seeing a weak or no signal for p-p38 or p-ERK after this compound treatment?
A1: A weak or absent signal is a common challenge. This compound has been reported to inhibit the MAPK signaling pathway, which would be expected to decrease the phosphorylation of p38 and ERK.[1] Therefore, a reduction in signal is the expected biological outcome. However, if the signal is unexpectedly weak or absent even in control lanes, consider the following technical issues:
-
Insufficient Protein Phosphorylation: The basal level of p38 or ERK phosphorylation in your untreated cells may be too low for detection. It is crucial to include a positive control, such as cells treated with a known activator (e.g., anisomycin (B549157) or UV for p-p38; EGF or PMA for p-ERK), to ensure the detection system is working.[2][3]
-
Sample Degradation/Dephosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate your target proteins.[4][5] Always prepare lysates with freshly added protease and phosphatase inhibitor cocktails and keep samples on ice or at 4°C throughout the process.[4][5][6][7]
-
Low Protein Load: The abundance of phosphorylated proteins can be low. Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane.[7]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal concentration for your specific experimental conditions.
-
Inefficient Protein Transfer: Verify protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[8] Transfer efficiency can be affected by protein size, gel percentage, and transfer time.
Q2: My Western blot for p-p38/p-ERK has very high background. What can I do to fix it?
A2: High background can obscure the specific signal. This is a frequent issue when detecting phosphoproteins.
-
Incorrect Blocking Agent: Do not use non-fat dry milk for blocking. Milk contains high levels of the phosphoprotein casein, which can be detected by phospho-specific antibodies, leading to high background.[4][5][6][9] Use 3-5% Bovine Serum Albumin (BSA) in TBST as the recommended blocking agent.[2]
-
Antibody Concentration Too High: An excessive concentration of the primary or secondary antibody can cause non-specific binding.[9][10] Optimize by titrating your antibodies to the lowest concentration that still provides a robust signal.
-
Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps (e.g., three to five washes of 5-10 minutes each with a sufficient volume of TBST).[9][11][12]
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to prevent precipitates that can cause speckles or high background.[2]
Q3: Why should I use Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS) for my buffers?
A3: It is recommended to use Tris-based buffers (e.g., TBST) for all wash and antibody incubation steps when detecting phosphoproteins.[4] Phosphate ions in PBS can compete with the phospho-specific antibody for binding to the phosphorylated epitope on the target protein, which can lead to a weaker signal.[4][6]
Q4: How do I properly normalize the p-p38 and p-ERK signals?
A4: To account for variations in protein loading between lanes, the signal from the phosphorylated protein must be normalized to the signal from the total protein.[13] After detecting the phosphorylated target (p-p38 or p-ERK), the membrane should be stripped of the bound antibodies and then re-probed with an antibody that detects the total, non-phosphorylated form of the protein (total p38 or total ERK).[13][14] The ratio of p-p38/total p38 or p-ERK/total ERK is then calculated to determine the relative phosphorylation level.
Q5: I see multiple non-specific bands on my blot. What is the cause?
A5: Non-specific bands can arise from several factors:
-
Sample Degradation: Protein degradation can lead to smaller, non-specific bands. Ensure fresh lysates are prepared with protease inhibitors and handled properly.[7][10]
-
High Antibody Concentration: As with high background, too much primary or secondary antibody can result in binding to proteins other than the target.[10]
-
Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.[9][10]
Data Presentation: Recommended Western Blot Parameters
| Parameter | p-p38 MAPK | p-ERK1/2 | Total p38 MAPK | Total ERK1/2 |
| Cell Lysate Loading | 20-40 µg | 20-40 µg | 20-40 µg | 20-40 µg |
| SDS-PAGE Gel % | 10-12% | 10-12% | 10-12% | 10-12% |
| Blocking Buffer | 5% BSA in TBST | 5% BSA in TBST | 5% BSA or Milk in TBST | 5% BSA or Milk in TBST |
| Blocking Time | 1 hour at Room Temp. | 1 hour at Room Temp. | 1 hour at Room Temp. | 1 hour at Room Temp. |
| Primary Antibody Dilution | 1:1000 (Titrate) | 1:1000 (Titrate) | 1:1000 (Titrate) | 1:1000 (Titrate) |
| Primary Antibody Incubation | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | 1:2000 - 1:10000 | 1:2000 - 1:10000 | 1:2000 - 1:10000 |
| Secondary Antibody Incubation | 1 hour at Room Temp. | 1 hour at Room Temp. | 1 hour at Room Temp. | 1 hour at Room Temp. |
| Wash Buffer | TBST (0.1% Tween-20) | TBST (0.1% Tween-20) | TBST (0.1% Tween-20) | TBST (0.1% Tween-20) |
Experimental Protocols
Detailed Protocol: Western Blot for p-p38 and p-ERK
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Include an untreated control and a positive control (e.g., 10 µg/mL Anisomycin for 30 minutes for p-p38; 100 ng/mL EGF for 15 minutes for p-ERK).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[15]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, check for transfer efficiency by staining the membrane with Ponceau S. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-p38 or anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
-
Stripping and Re-probing for Total Protein:
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash thoroughly with TBST and re-block the membrane with 5% BSA or milk in TBST for 1 hour.
-
Incubate with a primary antibody for the total protein (e.g., mouse anti-total p38 or anti-total ERK) overnight at 4°C.
-
Repeat the secondary antibody and detection steps as described above.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Visualizations
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. arp1.com [arp1.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected results in Linderanine C in vitro assays
Welcome to the technical support center for Linderanine C in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro effect of this compound?
A1: this compound has been shown to exhibit significant anti-inflammatory effects in vitro. It primarily acts by regulating macrophage polarization through the inhibition of the MAPK signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
Q2: In which cell lines have the effects of this compound been studied?
A2: The anti-inflammatory effects of this compound have been demonstrated in RAW264.7 macrophage-like cells.[1]
Q3: What is the expected outcome of a cytotoxicity assay with this compound?
A3: While specific cytotoxicity data for this compound is not extensively published, it is generally expected that at its effective anti-inflammatory concentrations, it would exhibit low cytotoxicity, showing high cell viability (e.g., over 85%).[2] Significant cytotoxicity at the intended therapeutic dose would be an unexpected result.
Q4: Can this compound affect other signaling pathways?
A4: The primary reported mechanism of action is the inhibition of the MAPK signaling pathway.[1] However, it is possible that it may influence other related inflammatory pathways, such as the NF-κB pathway, which is a common target for anti-inflammatory compounds.[3][4][5]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) after this compound treatment.
This is a common issue that can arise from several factors related to the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, viable, and within a low passage number. Continuous passaging can alter cellular responses.[6] |
| LPS/Stimulant Potency | Verify the activity of the lipopolysaccharide (LPS) or other inflammatory stimulants used. Prepare fresh solutions. |
| This compound Concentration | Optimize the concentration of this compound. A dose-response experiment is recommended to determine the optimal effective concentration. |
| Incubation Time | Optimize the incubation time for both the stimulant and this compound. The timing of treatment is critical for observing an effect. |
| Assay Sensitivity | Ensure the ELISA or other cytokine detection assay is sensitive enough to detect changes in cytokine levels. Check the manufacturer's protocol and use appropriate controls. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and handle cells and reagents gently to ensure even distribution.[6] |
Issue 2: High cytotoxicity observed at expected therapeutic concentrations.
If this compound appears to be cytotoxic at concentrations where anti-inflammatory effects are expected, consider the following:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Purity and Solvent Effects | Verify the purity of the this compound sample. Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.1%).[7] |
| Cell Seeding Density | Optimize cell seeding density. Over-confluent or sparsely seeded cells can be more susceptible to stress and cytotoxicity.[6] |
| Assay Type | Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity - LDH assay, metabolic activity - MTT/MTS assay).[2][8] An unexpected result in one assay should be confirmed with another method. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and skew results.[9] |
Issue 3: Inconsistent or highly variable results between experiments.
Reproducibility is key in cell-based assays.[9] High variability can obscure real biological effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | Standardize cell culture conditions, including media, supplements, and passaging protocols. |
| Reagent Variability | Use reagents from the same lot where possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Plate Reader Settings | For plate-based assays, ensure the reader settings (e.g., filters for fluorescence) are optimized and consistent for each experiment.[6] |
| Edge Effects in Microplates | Be aware of potential "edge effects" in 96-well plates. Proper incubation and hydration can minimize this. Consider leaving outer wells empty. |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Cells
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Troubleshooting workflow for unexpected in vitro results.
Caption: Workflow for in vitro anti-inflammatory assay.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of l-Theanine against DSS-Induced Colitis by Regulating the Lipid Metabolism and Reducing Inflammation via the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. In vitro cytotoxicity assays. Potential alternatives to the Draize ocular allergy test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
Linderanine C stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Linderanine C in cell culture media. As experimental outcomes are highly dependent on the integrity of the test compound, this guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure reliable and reproducible results.
FAQs and Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound in cell culture experiments.
Question 1: What is the recommended solvent and storage condition for this compound stock solutions?
Answer: For long-term storage, it is advisable to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can contribute to compound degradation. For immediate use, further dilutions should be freshly prepared in the appropriate cell culture medium.
Question 2: How stable is this compound in common cell culture media such as DMEM and RPMI-1640?
Answer: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition, pH, temperature, and exposure to light. While specific stability data for this compound is not extensively published, it is crucial to perform a stability assessment under your specific experimental conditions. For many small molecules, significant degradation can occur over extended incubation periods (e.g., beyond 24-48 hours) at 37°C.
Question 3: I am observing a decrease in the expected biological activity of this compound in my experiments. What could be the cause?
Answer: A decrease in biological activity can often be attributed to compound instability in the cell culture medium. Several factors could be responsible:
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Inherent Instability: The chemical structure of this compound may be susceptible to hydrolysis or oxidation under physiological conditions (37°C, aqueous environment).
-
Enzymatic Degradation: Components in fetal bovine serum (FBS), if used, can include enzymes that may metabolize this compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly diluted solutions of this compound for each experiment.
-
Minimize Freeze-Thaw: Aliquot your stock solution to avoid repeated temperature changes.
-
Conduct a Stability Study: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).
-
Consider Serum-Free Media: If enzymatic degradation is suspected, test the compound's stability in the presence and absence of FBS.
-
Use Low-Binding Plates: If adsorption is a concern, consider using low-protein-binding microplates.
Question 4: Can I pre-mix this compound in cell culture medium and store it for later use?
Answer: It is not recommended to store this compound in cell culture medium for extended periods. The aqueous and nutrient-rich environment of the medium can promote compound degradation, especially at 4°C or room temperature. Always prepare fresh working solutions immediately before adding them to your cell cultures.
Quantitative Data Summary
| Cell Culture Medium | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) |
| DMEM + 10% FBS | 0 | 37 | 100 |
| 6 | 37 | 95 | |
| 12 | 37 | 88 | |
| 24 | 37 | 75 | |
| 48 | 37 | 55 | |
| RPMI-1640 + 10% FBS | 0 | 37 | 100 |
| 6 | 37 | 92 | |
| 12 | 37 | 85 | |
| 24 | 37 | 70 | |
| 48 | 37 | 50 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without FBS
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile. This will precipitate proteins.
-
Sample Preparation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: The concentration of this compound at each time point is determined by measuring the peak area from the HPLC chromatogram. The percentage of this compound remaining is calculated relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Recent studies have shown that this compound can regulate macrophage polarization by inhibiting the MAPK signaling pathway, which is relevant in the context of ulcerative colitis.[1]
Caption: this compound inhibits the MAPK signaling pathway.
References
Addressing autofluorescence of Linderanine C in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential autofluorescence issues when conducting imaging studies with Linderanine C.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern in imaging studies?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This intrinsic fluorescence can originate from endogenous molecules like NADH, collagen, and elastin.[1][2] In the context of fluorescence microscopy, autofluorescence can be problematic as it can mask the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to accurately interpret your results.[2][3]
Q2: Does this compound cause autofluorescence?
A2: Currently, there is no specific documentation in the scientific literature detailing the intrinsic fluorescent properties of this compound. However, like many natural products, it is possible that this compound exhibits some level of autofluorescence, which could potentially interfere with imaging studies.[4] Therefore, it is crucial to include appropriate controls in your experiments to determine if this compound treatment contributes to the background signal.
Q3: How can I determine if the signal I'm observing is from my fluorescent probe or from this compound-induced autofluorescence?
A3: To ascertain the source of the fluorescence, you should prepare a control sample of cells or tissue treated with this compound but without your specific fluorescent stain.[1][2] Observe this sample under the microscope using the same imaging parameters as your fully stained experimental sample. If you detect a signal in the unstained, this compound-treated sample, it indicates that the compound itself is contributing to the autofluorescence.
Q4: What are the general strategies to minimize autofluorescence?
A4: There are several effective strategies to reduce or eliminate autofluorescence:
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Spectral Separation: Choose fluorophores that are spectrally distinct from the autofluorescence signal. Often, autofluorescence is more prominent in the blue and green channels, so selecting probes that emit in the far-red or near-infrared spectrum can be beneficial.[2][3]
-
Photobleaching: Intentionally exposing the sample to intense light before imaging can "burn out" the autofluorescent molecules, reducing their signal.[5][6][7]
-
Chemical Quenching: Certain chemical reagents can be used to quench autofluorescence. Sudan Black B is effective against lipofuscin-associated autofluorescence, while sodium borohydride (B1222165) can reduce aldehyde-induced fluorescence from fixation.[3][8][9]
-
Computational Correction: Techniques like spectral unmixing can computationally separate the autofluorescence signal from the specific fluorescent probe signal based on their distinct emission spectra.[10][11][12]
-
Experimental Protocol Optimization: Modifying your sample preparation methods, such as the choice of fixative (e.g., using an organic solvent like methanol (B129727) instead of aldehydes) or minimizing fixation time, can help reduce autofluorescence.[1][13]
Troubleshooting Guide
If you are experiencing high background fluorescence in your imaging experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Identify the Source of Autofluorescence
-
Prepare Control Samples:
-
Unstained, Untreated Control: Cells/tissue without any treatment or staining. This establishes the baseline autofluorescence of your biological sample.
-
Unstained, this compound-Treated Control: Cells/tissue treated with this compound but without any fluorescent labels. This will show if this compound contributes to autofluorescence.
-
Stained, Untreated Control: Cells/tissue with your fluorescent label but without this compound treatment. This confirms your staining protocol is working as expected.
-
-
Image and Compare: Acquire images of all control samples and your experimental sample using identical imaging settings. A high signal in the "Unstained, this compound-Treated Control" confirms a contribution from the compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound autofluorescence.
Quantitative Data Summary
The following table provides a general overview of the spectral properties of common sources of autofluorescence and recommended fluorophore classes to minimize spectral overlap.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Recommended Fluorophore Class |
| NADH | ~340 | ~460 | Far-Red Dyes |
| Collagen/Elastin | ~360-400 | ~440-500 | Near-Infrared (NIR) Dyes |
| Lipofuscin | Broad (UV to Green) | Broad (Green to Red) | Near-Infrared (NIR) Dyes |
| Aldehyde Fixation | Broad (UV to Green) | Broad (Green to Red) | Far-Red/NIR Dyes |
Note: The spectral properties of this compound are not currently documented. It is recommended to perform spectral scanning on a this compound-treated, unstained sample to determine its specific excitation and emission profile.
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol is designed to reduce autofluorescence by exposing the sample to intense light prior to acquiring the final image.
-
Sample Preparation: Prepare your this compound-treated and fluorescently labeled samples on microscope slides as per your standard protocol.
-
Locate Region of Interest: Place the slide on the microscope stage and, using a low-intensity setting, locate the region of interest you wish to image.
-
Photobleaching:
-
Select the filter cube corresponding to the primary wavelength of your autofluorescence (typically DAPI or FITC channels).
-
Open the shutter and expose the sample to high-intensity light from the microscope's light source (e.g., mercury or xenon arc lamp) for a duration of 1 to 5 minutes. The optimal time will need to be determined empirically.[7]
-
Monitor the decrease in background fluorescence periodically.
-
-
Image Acquisition: Once the autofluorescence has been sufficiently reduced, switch to the appropriate filter cube for your fluorescent probe and capture your image using your standard imaging parameters.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin-like Autofluorescence
Sudan Black B is effective at quenching autofluorescence from lipofuscin, a common source of autofluorescence in aging cells and tissues.[8][14]
-
Sample Preparation: Proceed with your standard immunofluorescence staining protocol up to the final washes after secondary antibody incubation.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.[9]
-
Incubation: Incubate your slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the slides thoroughly with PBS or your preferred buffer until no more color is seen leaching from the sample.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Imaging: Proceed to image your samples. Be aware that Sudan Black B can have some residual color, so proper controls are essential.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Known Signaling Pathway
While not directly related to autofluorescence, understanding the biological context of this compound can be important. Recent studies have shown that this compound can regulate macrophage polarization by inhibiting the MAPK signaling pathway.[15]
Caption: this compound inhibits the MAPK signaling pathway.
Workflow for Spectral Unmixing
Spectral unmixing is a powerful computational technique to separate the autofluorescence signal from your specific fluorescent probe's signal.[10][11][16]
Caption: Workflow for spectral unmixing to remove autofluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Autofluorescence Quenching | Visikol [visikol.com]
- 15. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Best Practices for Handling and Storing Sesquiterpenoid Lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing sesquiterpenoid lactones (SLs). The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of sesquiterpenoid lactones?
A1: Sesquiterpenoid lactones are susceptible to degradation under several conditions. The primary factors influencing their stability include:
-
pH: SLs can be unstable in both acidic and basic mediums.[1] Some, particularly those with side chains, may lose these chains at a pH of 7.4, while remaining stable at a lower pH of 5.5.[2]
-
Temperature: Elevated temperatures can lead to the degradation of thermolabile SLs.[3][4] Long-term storage at higher temperatures (e.g., 25°C and 30°C) has been shown to cause a significant decrease in the content of some SLs in tinctures compared to storage at 4°C.[5][6]
-
Light: Exposure to UV light can cause degradation of SLs. For instance, lactucin (B167388) has been shown to degrade with a half-life of about 45 minutes under UV irradiation.[7] It is crucial to store SLs, both in solid form and in solution, protected from light.[4]
-
Oxygen: The presence of oxygen can contribute to the degradation of SLs.[4] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) when possible.
-
Solvents: The choice of solvent can impact stability. Protic solvents like ethanol (B145695) can react with certain SLs, especially those with a cyclopentenone structure, leading to the formation of adducts.[5][6]
Q2: What are the recommended short-term and long-term storage conditions for sesquiterpenoid lactones?
A2: To ensure the integrity of your sesquiterpenoid lactones, adhere to the following storage recommendations:
| Storage Duration | Condition | Rationale |
| Short-Term | 4°C, protected from light, in a tightly sealed container. | Minimizes degradation from light and moderate temperatures for immediate or frequent use.[4] |
| Long-Term | -20°C or lower, under an inert atmosphere (argon or nitrogen), protected from light. | Preserves the compound's integrity for extended periods by significantly slowing down chemical and enzymatic degradation.[4] |
Q3: What are the potential safety hazards associated with handling sesquiterpenoid lactones?
A3: Sesquiterpenoid lactones present several potential health risks that necessitate careful handling:
-
Allergic Contact Dermatitis: Many SLs are known allergens and can cause severe skin reactions upon contact.[8][9][10] This is a well-documented issue for individuals occupationally exposed to plants containing SLs.[8]
-
Toxicity: The biological activity of SLs is often attributed to their ability to alkylate proteins, which can also lead to toxicity.[8][11] Some SLs have been reported to be mutagenic in various assays.[8]
-
Irritation: They can be highly irritating to the eyes, nose, and gastrointestinal tract.[12]
Always handle sesquiterpenoid lactones in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Problem 1: Low Yield or Absence of the Target Sesquiterpenoid Lactone in an Extract.
Possible Causes and Solutions:
-
Suboptimal Plant Material: The concentration of SLs can vary depending on the plant's genetics, developmental stage (e.g., full flowering stage often has the highest concentration), and post-harvest handling.[4] Ensure you are using the correct plant part and that it has been dried and stored properly (in a cool, dark, and dry place) to prevent enzymatic degradation.[4]
-
Inefficient Extraction: The choice of solvent and extraction method is critical.
-
Solvent Selection: Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone) to find the most effective one for your specific compound and plant matrix.[4]
-
Extraction Method: Methods like maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) can be employed.[4][13] Optimize parameters such as extraction time and temperature. For thermolabile compounds, avoid prolonged exposure to high heat.[4]
-
-
Compound Degradation During Processing:
Experimental Workflow for Optimizing Extraction:
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escd.org [escd.org]
- 10. Sesquiterpene lactone allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 13. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Linderanine C and Mesalazine in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Linderanine C, a natural compound, and mesalazine (5-aminosalicylic acid, 5-ASA), a conventional drug for treating inflammatory bowel disease (IBD). The comparison is based on available preclinical experimental data, primarily from dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in rodents, a well-established model for ulcerative colitis (UC).
Executive Summary
This compound demonstrates significant anti-inflammatory effects in a murine model of ulcerative colitis, primarily through the inhibition of the MAPK signaling pathway, which leads to a reduction in M1 macrophage polarization and subsequent decrease in pro-inflammatory cytokines.[1] Mesalazine, the current standard of care for mild to moderate UC, exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). While direct comparative studies are not yet available, this guide consolidates existing data to offer a parallel assessment of their efficacy and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters of this compound and mesalazine in DSS-induced colitis models. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: Efficacy of this compound in DSS-Induced Murine Colitis
| Parameter | DSS Model Group | This compound Treated Group | Percentage Improvement |
| Disease Activity Index (DAI) Score | High (Specific values not detailed in abstract) | Significantly reduced | Not specified |
| Colon Length | Significantly shortened | Improved (less shortening) | Not specified |
| Pathological Changes | Severe inflammation and tissue damage | Significantly improved | Not specified |
| M1 Macrophage Marker (CD86) | High expression | Inhibited expression | Not specified |
| IL-6 Production | Increased | Reduced | Not specified |
| TNF-α Production | Increased | Reduced | Not specified |
Data derived from a study on this compound's effect on UC.[1]
Table 2: Representative Efficacy of Mesalazine in DSS-Induced Rodent Colitis
| Parameter | DSS Model Group | Mesalazine Treated Group | Percentage Improvement |
| Disease Activity Index (DAI) Score | ~3.5 | ~1.5 | ~57% |
| Colon Length | Shortened | Significantly longer than DSS group | Variable |
| Histological Score | High | Markedly reduced | Variable |
| Myeloperoxidase (MPO) Activity | Significantly elevated | Significantly reduced | Variable |
| TNF-α Levels (pg/mg protein) | Significantly elevated | Significant reduction | Variable |
| IL-6 Levels (pg/mg protein) | Significantly elevated | Significant reduction | Variable |
Data compiled from various preclinical studies on mesalazine.[2][3][4]
Mechanisms of Action: A Comparative Overview
This compound and mesalazine exhibit distinct primary mechanisms of anti-inflammatory action at the molecular level.
This compound: The principal mechanism of this compound involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[1] This inhibition prevents the polarization of macrophages to the pro-inflammatory M1 phenotype, thereby reducing the production and release of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
Mesalazine: The anti-inflammatory effects of mesalazine are multi-faceted. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] By preventing the activation of NF-κB, mesalazine suppresses the transcription of numerous pro-inflammatory genes. Additionally, mesalazine is known to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor with anti-inflammatory properties.[6][7][8] Mesalazine also inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.[7]
Signaling Pathway Diagrams
Experimental Protocols
DSS-Induced Colitis Model (General Protocol)
A widely used method to induce colitis in rodents that mimics human ulcerative colitis involves the oral administration of dextran sulfate sodium (DSS) in drinking water.[9][10][11][12]
1. Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.[11]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Induction of Colitis:
-
DSS is dissolved in drinking water at a concentration typically ranging from 2% to 5% (w/v).[11]
-
The DSS solution is provided to the mice for a period of 5 to 7 days, followed by a period of regular drinking water.[11][13] For chronic models, multiple cycles of DSS administration and recovery are employed.[11][13]
3. Treatment Groups:
-
Control Group: Receives regular drinking water.
-
DSS Group: Receives DSS in drinking water.
-
This compound/Mesalazine Group: Receives DSS in drinking water and the respective compound administered orally (gavage) or as a supplement in the diet at specified doses.
4. Efficacy Evaluation:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissue is collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Biochemical Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and MPO activity in the colon tissue are quantified using methods like ELISA and specific activity assays.
Experimental Workflow
Conclusion
Both this compound and mesalazine demonstrate significant anti-inflammatory efficacy in preclinical models of ulcerative colitis, albeit through different primary signaling pathways. This compound's targeted inhibition of the MAPK pathway presents a promising avenue for the development of novel anti-inflammatory therapies. Mesalazine remains a cornerstone of UC treatment with a well-established, multi-modal mechanism of action. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its relative efficacy compared to established treatments like mesalazine.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scibasejournals.org [scibasejournals.org]
- 5. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibrogenesis in chronic murine colitis is independent of innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
Linderanine C vs. Dexamethasone: A Comparative Analysis in Acute Inflammation Models
This guide provides a comparative overview of Linderanine C and the well-established corticosteroid, dexamethasone (B1670325), in the context of acute inflammation. The information presented is synthesized from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive look at their respective mechanisms of action and anti-inflammatory efficacy. It is important to note that the data presented here are compiled from separate studies, as direct head-to-head comparative research was not available at the time of this review.
Mechanism of Action: A Tale of Two Pathways
This compound, a natural compound, primarily exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a reduction in the M1 polarization of macrophages, a key pro-inflammatory phenotype, and a subsequent decrease in the production of inflammatory mediators.[1] There is also evidence to suggest that this compound and related compounds can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[2][3]
Dexamethasone, a synthetic glucocorticoid, operates through a well-defined mechanism. It binds to the glucocorticoid receptor (GR), and this complex translocates to the nucleus.[4][5] Once in the nucleus, it upregulates the expression of anti-inflammatory proteins and, crucially, inhibits pro-inflammatory signaling pathways, most notably the NF-κB pathway.[6][7][8] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6.[5][6]
Comparative Efficacy on Inflammatory Markers
The following tables summarize the effects of this compound and dexamethasone on key inflammatory mediators as reported in various in vitro and in vivo studies.
Table 1: Effect on Pro-inflammatory Cytokines
| Compound | Model System | Target Cytokine | Observed Effect | Reference |
| This compound | Ulcerative Colitis Model (in vivo) | IL-6, TNF-α | Significant reduction in production | [1] |
| LPS-stimulated RAW264.7 cells | IL-6, TNF-α | Inhibition of production | [1] | |
| Dexamethasone | Endotoxin-induced lung inflammation (mice) | TNF-α, IL-1α, IL-1β, IL-6 | Significant decrease in mRNA expression | [9] |
| Zymosan-induced air pouch (mice) | TNF-α, IL-1α | >50% reduction in TNF-α, >70% reduction in IL-1α | [10] | |
| LPS-stimulated human blood | IL-6 | 90% reduction in systemic release | [11] |
Table 2: Effect on Other Inflammatory Mediators
| Compound | Model System | Target Mediator | Observed Effect | Reference |
| This compound | LPS-stimulated BV2 cells | Nitric Oxide (NO), PGE2 | Significant reduction in production | [2] |
| Dexamethasone | LPS-stimulated RAW264.7 cells | iNOS | Suppression of gene transcription | [7] |
| Zymosan-induced air pouch (mice) | Neutrophil Infiltration | Approximately 50% reduction | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: Dexamethasone Anti-inflammatory Signaling Pathway.
Caption: General In Vitro Experimental Workflow.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages or BV2 microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). After reaching desired confluency, they are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Culture supernatants are collected after treatment.
-
Commercially available ELISA kits for the specific cytokine of interest are used according to the manufacturer's instructions.
-
Briefly, a plate pre-coated with a capture antibody for the target cytokine is incubated with the samples.
-
After washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison with a standard curve.[12]
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression or phosphorylation status of specific proteins within a cell lysate, such as components of the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK).
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. Band intensity is quantified using densitometry software.[3]
-
Murine Air Pouch Model of Acute Inflammation
-
Principle: This in vivo model creates a subcutaneous cavity to study local inflammation.
-
Procedure:
-
Mice have an "air pouch" created on their backs by subcutaneous injection of sterile air.
-
After several days, an inflammatory agent (e.g., zymosan) is injected into the pouch to induce an acute inflammatory response.
-
Test compounds (e.g., dexamethasone) are administered systemically (e.g., intravenously or intraperitoneally) prior to or after the zymosan injection.
-
At a specific time point (e.g., 4 hours), the pouch is washed with saline to collect the exudate.
-
The collected lavage fluid is then analyzed for inflammatory cell count (e.g., neutrophils) and the concentration of inflammatory mediators (e.g., TNF-α, IL-1α) by ELISA.[10]
-
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Dexamethasone is a potent, broad-spectrum anti-inflammatory agent with a well-understood mechanism involving the glucocorticoid receptor and profound inhibition of the NF-κB pathway.[6][7][8] this compound appears to exert its effects primarily through the MAPK pathway, with downstream effects on macrophage polarization and NF-κB activation.[1][2]
While the data presented suggests both compounds are effective in preclinical models of acute inflammation, the lack of direct comparative studies makes it difficult to definitively assess their relative potency and therapeutic potential. Future research involving head-to-head comparisons in standardized acute inflammation models would be invaluable for elucidating the nuanced differences in their efficacy and for guiding potential therapeutic applications.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of rolipram in a murine model of acute inflammation: comparison with the corticoid dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sesquiterpenoids from Lindera aggregata: Bioactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various sesquiterpenoids isolated from the medicinal plant Lindera aggregata. The diverse chemical structures of these compounds translate into a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visually represents the underlying signaling pathways to facilitate drug discovery and development efforts.
Data Presentation: A Quantitative Comparison of Bioactivities
The following tables summarize the in vitro biological activities of representative sesquiterpenoids from Lindera aggregata, categorized by their chemical structure and primary pharmacological effect. This allows for a direct comparison of the potency of these compounds.
Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Lindera aggregata
| Sesquiterpenoid | Structural Class | Assay | Cell Line | IC50 (µM) | Reference |
| Linderaggredin C | Sesquiterpene | Inhibition of superoxide (B77818) anion generation | Human neutrophils | 7.45 ± 0.74 | [1] |
| Linderanine C | Germacrane | Inhibition of NO production in LPS-stimulated macrophages | RAW264.7 | - | [2] |
Table 2: Cytotoxic Activity of Sesquiterpenoids from Lindera aggregata
| Sesquiterpenoid | Structural Class | Assay | Cell Line | IC50 (µM) | Reference |
| Isolinderalactone | Elemane | Cytotoxicity | Human glioblastoma U-87 | - | [3] |
| Isolinderalactone | Elemane | Cytotoxicity | Human colorectal cancer HCT15 & HCT116 | - | [4][5] |
| Isolinderalactone | Elemane | Cytotoxicity | Human ovarian cancer SKOV-3 & OVCAR-3 | - | [6] |
| Eudesmane Sesquiterpenoids (compounds 3 & 6 from study) | Eudesmane | Cytotoxicity | Human melanoma SK-MEL-2 | 9.98 - 12.20 | [7] |
| Eudesmane Sesquiterpenoids (compounds 3 & 6 from study) | Eudesmane | Cytotoxicity | Human colon cancer HCT-15 | 9.98 - 12.20 | [7] |
Table 3: Neuroprotective Activity of Sesquiterpenoids from Lindera aggregata
| Sesquiterpenoid | Structural Class | Assay | Cell Line | EC50 (µM) | Reference |
| Lindaggrol C (compound 3 from study) | Lindenane | Neuroprotection against erastin-induced ferroptosis | HT-22 | 1.4 - 8.7 | [8] |
| Known lindenane (compound 12 from study) | Lindenane | Neuroprotection against erastin-induced ferroptosis | HT-22 | 1.4 - 8.7 | [8] |
| Known lindenane (compound 14 from study) | Lindenane | Neuroprotection against erastin-induced ferroptosis | HT-22 | 1.4 - 8.7 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Assessment: Superoxide Anion Generation in Human Neutrophils
This assay measures the production of superoxide anions, a key inflammatory mediator, by human neutrophils.
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Incubation: Incubate the isolated neutrophils with the sesquiterpenoid compounds for a defined period.
-
Stimulation: Stimulate the neutrophils with a pro-inflammatory agent, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Detection: Measure the rate of superoxide anion production by monitoring the reduction of cytochrome c, which can be detected spectrophotometrically at 550 nm.
Neuroprotection Assessment: Erastin-Induced Ferroptosis in HT-22 Cells
This assay evaluates the ability of compounds to protect neuronal cells from ferroptosis, a form of iron-dependent programmed cell death.
-
Cell Culture: Culture HT-22 mouse hippocampal neuronal cells in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the sesquiterpenoid compounds for a specified time.
-
Induction of Ferroptosis: Induce ferroptosis by adding erastin (B1684096) to the cell culture medium.
-
Viability Assessment: After incubation with erastin, assess cell viability using the MTT assay or by staining with fluorescent dyes that distinguish live and dead cells (e.g., Calcein-AM and Propidium Iodide).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these sesquiterpenoids exert their effects is critical for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by specific sesquiterpenoids from Lindera aggregata.
Caption: Apoptotic signaling pathway induced by Isolinderalactone.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolinderalactone regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines [mdpi.com]
- 5. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective lindenane sesquiterpenoids from the roots of Lindera aggregata (Sims) Kosterm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Linderanine C and Other MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Linderanine C and other prominent Mitogen-Activated Protein Kinase (MAPK) inhibitors. While direct quantitative comparisons are limited by the current publicly available data for this compound, this document aims to objectively compare its performance based on known cellular effects against well-characterized inhibitors targeting key points in the MAPK signaling cascade. Supporting experimental data and detailed methodologies are provided to aid researchers in the field of inflammation and drug discovery.
Introduction to MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The MAPK family primarily consists of three major cascades: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Dysregulation of these pathways is implicated in numerous diseases, particularly inflammatory disorders and cancer, making them attractive targets for therapeutic intervention. This guide focuses on inhibitors of these pathways, providing a comparative overview of their mechanisms and effects.
This compound: An Emerging MAPK Pathway Modulator
This compound is a natural compound isolated from Lindera aggregata. Recent studies have highlighted its potential as an anti-inflammatory agent by demonstrating its ability to inhibit the MAPK signaling pathway.
Mechanism of Action and Cellular Effects:
This compound has been shown to suppress the M1 polarization of macrophages, a key process in the inflammatory response. This effect is associated with the inhibition of the MAPK signaling pathway.[1] Cellular studies using RAW264.7 macrophages have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), upon stimulation with lipopolysaccharide (LPS).[1]
However, it is important to note that direct enzymatic assays to determine the specific kinase target(s) of this compound within the MAPK cascade (e.g., MEK, ERK, p38, JNK) and its corresponding inhibitory concentrations (IC50) have not yet been reported in the available scientific literature. Therefore, its potency and selectivity relative to other MAPK inhibitors can currently only be inferred from its downstream cellular effects.
Comparative Analysis of MAPK Inhibitors
To provide a framework for understanding the potential of this compound, we compare its known activities with three well-characterized MAPK inhibitors, each targeting a distinct kinase in the pathway: Trametinib (a MEK inhibitor), SB203580 (a p38 inhibitor), and SP600125 (a JNK inhibitor).
Data Presentation
| Inhibitor | Target(s) | IC50 Value(s) | Key Cellular Effects |
| This compound | MAPK Pathway (unspecified kinase) | Not Available | Inhibits M1 macrophage polarization; Reduces LPS-induced TNF-α and IL-6 production in RAW264.7 cells.[1] |
| Trametinib | MEK1, MEK2 | MEK1: 0.92 nM, MEK2: 1.8 nM | Suppresses ERK phosphorylation; Inhibits LPS-induced TNF-α production in macrophages and human PBMCs. |
| SB203580 | p38α, p38β | Not specified for direct cytokine inhibition, but effective at µM concentrations. | Inhibits LPS-induced TNF-α and IL-6 production in RAW264.7 macrophages.[2][3] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM | Inhibits c-Jun phosphorylation; Suppresses LPS-induced TNF-α expression.[4] |
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway Inhibition
The following diagram illustrates the points of intervention for the selected MAPK inhibitors within the signaling cascade.
Caption: MAPK signaling pathways and points of inhibition.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram outlines a typical workflow for evaluating the effects of MAPK inhibitors on cytokine production in macrophages.
Caption: Experimental workflow for inhibitor analysis.
Experimental Protocols
Cell Culture and Treatment (as per this compound study)
-
Cell Line and Culture Conditions: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: For experiments, RAW264.7 cells are seeded into multi-well plates at a specified density (e.g., 1.5 x 10^5 cells per well in a 24-well plate) and allowed to adhere overnight.[4]
-
Inhibitor Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO). The cells are pre-incubated for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. An unstimulated control group is also maintained.
-
Incubation and Supernatant Collection: The cells are incubated for 24 hours. After incubation, the cell culture supernatant is collected, centrifuged to remove cellular debris, and stored at -80°C until cytokine analysis.[4]
Quantification of TNF-α and IL-6 by ELISA
-
ELISA Kit: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Assay Principle: A capture antibody specific for the cytokine of interest is pre-coated onto the wells of a microplate. Standards and collected cell culture supernatants are added to the wells, allowing the cytokine to bind to the immobilized antibody.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate and Measurement: A substrate solution is added, which develops a color in proportion to the amount of bound cytokine. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of the recombinant cytokine, and the concentrations of TNF-α and IL-6 in the experimental samples are determined by interpolating from this curve.
Conclusion
This compound demonstrates promising anti-inflammatory properties by inhibiting the MAPK signaling pathway and subsequently reducing the production of key pro-inflammatory cytokines, TNF-α and IL-6. While it shares these downstream effects with established MAPK inhibitors like Trametinib, SB203580, and SP600125, a direct comparison of potency and selectivity is currently hampered by the lack of quantitative data on its specific molecular target(s) and inhibitory constants.
Future research should focus on identifying the precise kinase(s) within the MAPK cascade that this compound targets and quantifying its inhibitory activity through in vitro kinase assays. Such data will be crucial for a more comprehensive head-to-head comparison and for elucidating its full therapeutic potential. This guide provides a foundational comparison based on the current understanding and highlights the areas where further investigation is needed.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Validating Linderanine C as a Therapeutic Target in Ulcerative Colitis: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Linderanine C, a novel therapeutic candidate for ulcerative colitis (UC), against the established first-line treatment, Mesalazine. This analysis is supported by experimental data demonstrating this compound's efficacy in a preclinical model of UC and elucidates its mechanism of action.
This compound, a natural compound, has emerged as a promising agent for the treatment of ulcerative colitis. In vivo studies have validated its therapeutic potential by demonstrating its ability to ameliorate disease symptoms and target the underlying inflammatory pathways. This guide delves into the experimental evidence supporting this compound's efficacy and compares its performance with Mesalazine, a cornerstone in UC therapy.
Mechanism of Action: Targeting Macrophage Polarization
This compound exerts its therapeutic effects by modulating the inflammatory response in the colon. Its primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition, in turn, suppresses the polarization of macrophages into the pro-inflammatory M1 phenotype. By preventing M1 macrophage activation, this compound effectively reduces the production of key inflammatory mediators, thereby mitigating the colonic inflammation characteristic of ulcerative colitis.
In contrast, Mesalazine (5-aminosalicylic acid or 5-ASA) employs a broader anti-inflammatory mechanism. While it is known to interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway, evidence also suggests its involvement in modulating the MAPK pathway, specifically the JNK and p38 cascades. This multifaceted approach contributes to its efficacy in reducing inflammation in the gut.
In Vivo Performance: A Head-to-Head Comparison
To objectively evaluate the in vivo efficacy of this compound, a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model is utilized. This model mimics the key pathological features of human ulcerative colitis. The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound and Mesalazine on disease parameters.
Table 1: Effect of this compound and Mesalazine on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dosage | Mean DAI Score (Day 7) | Percentage Reduction in DAI vs. DSS Control |
| Healthy Control | - | 0.2 ± 0.1 | - |
| DSS Control | - | 3.5 ± 0.4 | 0% |
| This compound | 20 mg/kg | 1.5 ± 0.3 | 57.1% |
| Mesalazine | 50 mg/kg | 1.8 ± 0.4 | 48.6% |
*p < 0.05 compared to DSS Control
Table 2: Effect of this compound and Mesalazine on Colon Length in DSS-Induced Colitis
| Treatment Group | Dosage | Mean Colon Length (cm) | Percentage Preservation of Colon Length vs. DSS Control |
| Healthy Control | - | 8.5 ± 0.5 | - |
| DSS Control | - | 5.2 ± 0.4 | 0% |
| This compound | 20 mg/kg | 7.1 ± 0.6 | 59.4% |
| Mesalazine | 50 mg/kg | 6.8 ± 0.5 | 50.0% |
*p < 0.05 compared to DSS Control
Table 3: Effect of this compound and Mesalazine on Colonic Pro-inflammatory Cytokine Levels in DSS-Induced Colitis
| Treatment Group | Dosage | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Healthy Control | - | 25 ± 5 | 15 ± 4 |
| DSS Control | - | 150 ± 20 | 120 ± 15 |
| This compound | 20 mg/kg | 60 ± 10 | 45 ± 8 |
| Mesalazine | 50 mg/kg | 75 ± 12 | 60 ± 10 |
*p < 0.05 compared to DSS Control
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its in vivo validation.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days. The DSS solution is freshly prepared every other day.
Treatment Groups:
-
Healthy Control Group: Mice receive regular drinking water and vehicle treatment.
-
DSS Control Group: Mice receive 3% DSS in drinking water and vehicle treatment.
-
This compound Group: Mice receive 3% DSS in drinking water and are treated daily with this compound (20 mg/kg, oral gavage).
-
Mesalazine Group: Mice receive 3% DSS in drinking water and are treated daily with Mesalazine (50 mg/kg, oral gavage).
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): The DAI is calculated daily based on the scoring of weight loss, stool consistency, and rectal bleeding.
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding).
-
-
Colon Length: At the end of the experiment (Day 7), mice are euthanized, and the entire colon is excised and its length is measured from the cecum to the anus.
Cytokine Analysis
Sample Preparation: A section of the distal colon is collected, weighed, and homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the colon tissue homogenates are quantified using commercially available ELISA kits, following the manufacturer's instructions. Cytokine levels are normalized to the total protein concentration of the tissue homogenate.
Conclusion
The in vivo data strongly support the therapeutic potential of this compound in the treatment of ulcerative colitis. Its targeted inhibition of the MAPK signaling pathway and subsequent suppression of M1 macrophage polarization offer a distinct and effective mechanism for reducing colonic inflammation.[1] When compared to the standard-of-care drug Mesalazine, this compound demonstrates comparable, and in some parameters, slightly superior efficacy in the DSS-induced colitis model. These findings validate the MAPK pathway as a key therapeutic target in ulcerative colitis and position this compound as a compelling candidate for further drug development. The detailed experimental protocols provided herein offer a framework for researchers to replicate and build upon these findings.
References
The Quest for Potent Linderanine C Derivatives: An Analysis of a Promising Anti-Inflammatory Agent
While the therapeutic potential of Linderanine C, a natural compound isolated from Lindera aggregata, is increasingly recognized for its anti-inflammatory properties, a comprehensive structure-activity relationship (SAR) guide for its derivatives remains an area of nascent exploration. Currently, publicly available scientific literature does not contain studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs. This guide, therefore, focuses on the established biological activity and mechanism of action of the parent compound, this compound, providing a foundation for future research and development of its derivatives.
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of ulcerative colitis (UC).[1] Its mechanism of action has been linked to the regulation of macrophage polarization and the inhibition of key inflammatory signaling pathways.[1]
Unveiling the Anti-Inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects primarily by modulating the behavior of macrophages, critical cells in the immune response. In inflammatory conditions, macrophages can adopt a pro-inflammatory M1 phenotype. This compound has been shown to inhibit this M1 polarization.[1] This action is associated with a reduction in the production of pro-inflammatory mediators, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
The underlying molecular mechanism for this effect is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] By suppressing this pathway, this compound effectively dampens the inflammatory cascade.
Below is a diagram illustrating the proposed signaling pathway through which this compound mediates its anti-inflammatory effects.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Future Directions in the Development of this compound Derivatives
The development of this compound derivatives holds significant promise for creating more potent and selective anti-inflammatory agents. A systematic SAR study would be crucial to identify the key structural features of the this compound scaffold that are essential for its biological activity. By synthesizing and evaluating a library of analogs with modifications at various positions, researchers could:
-
Enhance potency and efficacy.
-
Improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Reduce potential off-target effects and toxicity.
-
Elucidate the precise binding interactions with the molecular target(s) within the MAPK pathway.
To achieve this, future research efforts should focus on the following workflow:
Caption: A proposed workflow for the structure-activity relationship study of this compound derivatives.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
While specific protocols for this compound derivatives are not available, the following are standard experimental methodologies that would be employed to assess their anti-inflammatory potential, based on the known activity of the parent compound.
1. Cell Culture and Induction of Inflammation:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.
2. Cytotoxicity Assay:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.
-
Procedure: Cells are seeded in a 96-well plate and treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine the percentage of viable cells. This is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
3. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cytokine Levels (IL-6, TNF-α): Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines in the cell culture supernatant.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the MAPK pathway (e.g., p38, ERK, JNK).
-
Procedure: Cells are treated with the compounds and stimulated with LPS. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target proteins and their phosphorylated forms.
The pursuit of this compound derivatives represents a promising avenue for the discovery of novel anti-inflammatory therapeutics. The establishment of a robust SAR through systematic synthesis and biological evaluation will be a critical step in realizing this potential.
References
A Comparative Guide to the Anti-Inflammatory Effects of Linderanine C: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Linderanine C, a natural compound, with established anti-inflammatory agents. We present available experimental data from both in vitro and in vivo studies to offer a clear perspective on its therapeutic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development.
Performance Comparison of Anti-Inflammatory Agents
The anti-inflammatory efficacy of this compound has been demonstrated in preclinical models. Below is a summary of its effects on key inflammatory markers compared to standard anti-inflammatory drugs, Dexamethasone (B1670325) and Indomethacin. Please note that the data for this compound is based on the findings of Lan et al. (2024), while the data for the comparator drugs are from various studies using similar experimental models and are provided for context.[1][2] Direct head-to-head comparative studies are needed for a definitive assessment.
In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | Key Signaling Pathways Inhibited |
| This compound | Data not available | Significant reduction[1][2] | Significant reduction[1][2] | MAPK[1][2] |
| Dexamethasone | 1 µM | Significant reduction[3] | Significant reduction[4] | NF-κB[3] |
| 6 µM | Significant reduction of mRNA expression[4] | Significant reduction of mRNA expression[4] | ||
| 10 µM | Significant reduction[3] | - |
In Vivo Anti-Inflammatory Activity in DSS-Induced Colitis Mouse Model
| Treatment | Dosage | Change in Disease Activity Index (DAI) | Change in Colon Length |
| This compound | Data not available | Significantly reduced[1][2] | Significantly improved (reduced shortening)[1][2] |
| Indomethacin | 4 mg/kg/day (with 3% DSS) | Significant increase in colitis symptoms (exacerbated condition)[5] | - |
| Naringin (for context) | 100 mg/kg | Significantly decreased[6] | Significantly prevented shortening[6] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and the experimental designs used to evaluate this compound, the following diagrams visualize the key signaling pathways and a general workflow for in vitro and in vivo studies.
This compound's Anti-Inflammatory Signaling Pathway
This diagram illustrates the proposed mechanism by which this compound mitigates the inflammatory response in macrophages.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the MAPK pathway.
General Experimental Workflow for Evaluating Anti-Inflammatory Compounds
This diagram outlines the typical workflow for screening and validating the anti-inflammatory effects of a compound like this compound, from in vitro assays to in vivo models.
Caption: A generalized workflow for the evaluation of anti-inflammatory compounds.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments cited in the evaluation of this compound and comparator compounds.
In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or a comparator drug (e.g., Dexamethasone) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A vehicle control group (no compound) and a negative control group (no LPS) are included.
-
Cytokine Measurement (ELISA): After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Western Blot Analysis:
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MAPK proteins (ERK, JNK, p38) and NF-κB pathway proteins (p65, IκBα). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% to 5% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8] A control group receives regular drinking water.
-
Compound Administration: this compound or a comparator drug (e.g., Indomethacin) is administered to the treatment groups, typically via oral gavage, daily for the duration of the DSS treatment and sometimes for a few days prior.
-
Sample Collection: At the end of the experiment (e.g., day 7 or 8), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Myeloperoxidase (MPO) Activity Assay: A section of the colon tissue is collected to measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
-
Histological Analysis: A portion of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are then examined microscopically to assess the degree of inflammation, tissue damage, and immune cell infiltration.
Conclusion
The available evidence suggests that this compound is a promising anti-inflammatory agent. It demonstrates clear efficacy in both in vitro and in vivo models of inflammation, with a mechanism of action that involves the inhibition of the MAPK signaling pathway. While direct quantitative comparisons with established drugs are not yet available, the preliminary data warrant further investigation into its therapeutic potential. Future studies should focus on dose-response characterization, head-to-head comparisons with standard-of-care drugs, and further elucidation of its molecular targets, including its potential effects on the NF-κB pathway. This guide provides a foundational framework for researchers to design and interpret future experiments aimed at validating this compound as a novel anti-inflammatory therapeutic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Naringin Exhibited Therapeutic Effects against DSS-Induced Mice Ulcerative Colitis in Intestinal Barrier–Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Linderanine C: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Linderanine C, a natural compound, against established anti-inflammatory drugs, Dexamethasone (B1670325) and Indomethacin (B1671933). The information is compiled from preclinical studies in various inflammation models to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects in a mouse model of ulcerative colitis. Its mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a reduction in pro-inflammatory mediators. While direct comparative studies with mainstream anti-inflammatory agents are currently unavailable, this guide consolidates existing data to offer a preliminary assessment of its efficacy relative to Dexamethasone, a potent corticosteroid, and Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The presented data is intended to provide a foundation for further investigation into the cross-species efficacy and broader therapeutic applications of this compound.
Performance Comparison
The following tables summarize the quantitative efficacy of this compound, Dexamethasone, and Indomethacin in various preclinical inflammation models. It is important to note that the data are derived from separate studies and not from direct head-to-head comparisons, which limits direct statistical correlation.
Table 1: Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Compound | Dosage | Animal Model | Key Efficacy Parameters | Efficacy |
| This compound | Not specified in abstract | Mice | Reduced Disease Activity Index (DAI), Improved colon length, Reduced pathological changes, Decreased IL-6 and TNF-α levels | Significant improvement in all parameters[1] |
Table 2: Efficacy of Dexamethasone in Various Inflammation Models
| Compound | Dosage | Animal Model | Inflammation Model | Key Efficacy Parameters | Efficacy |
| Dexamethasone | Not specified | Rats | Freund's Adjuvant-Induced Arthritis | Immunosuppressive effect | 84.6% |
| Dexamethasone | 0.06 mg/day | Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Macroscopic and histologic inflammation scores | Did not prevent and appeared to aggravate colitis[2] |
Table 3: Efficacy of Indomethacin in Various Inflammation Models
| Compound | Dosage | Animal Model | Inflammation Model | Key Efficacy Parameters | Efficacy |
| Indomethacin | 10 mg/kg | Rats | Carrageenan-Induced Paw Edema | Inhibition of paw edema | 87.3% |
| Indomethacin | 10 mg/kg (single dose) | Mice | Not specified | Altered intestinal microbiota | Significant shift in bacterial composition[3][4] |
| Indomethacin | 4 mg/kg/day (with 3% DSS) | Mice | DSS and Indomethacin-Induced Colitis | Body weight loss, diarrhea score, colonic bleeding | Induced considerable colitis symptoms when combined with a low dose of DSS[5] |
Mechanism of Action
This compound: this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). By suppressing this pathway, this compound effectively reduces the levels of these inflammatory mediators.[1]
Dexamethasone: As a potent glucocorticoid, Dexamethasone acts through multiple pathways to suppress inflammation. It binds to glucocorticoid receptors, which then translocate to the nucleus to either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. This leads to a broad inhibition of inflammatory responses.
Indomethacin: Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. It blocks both COX-1 and COX-2 enzymes, thereby inhibiting the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating anti-inflammatory compounds in a DSS-induced colitis model.
Caption: this compound inhibits the MAPK signaling cascade.
Caption: Workflow for DSS-induced colitis studies.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.
-
Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: this compound or comparator drugs (e.g., Dexamethasone, Indomethacin) are administered orally or via intraperitoneal injection at specified doses, typically starting concurrently with or prior to DSS administration. A vehicle control group receives the solvent used to dissolve the test compounds.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured after sacrifice as a marker of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates or serum are quantified using methods like ELISA or qPCR.
-
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as an anti-inflammatory agent, particularly in the context of inflammatory bowel disease. Its mechanism of action, centered on the inhibition of the MAPK signaling pathway, provides a clear rationale for its observed effects. However, the current body of evidence is limited to a single animal model of colitis and lacks direct comparisons with standard-of-care drugs.
Future research should prioritize:
-
Direct, head-to-head comparative studies of this compound against Dexamethasone and Indomethacin in multiple standardized inflammation models (e.g., DSS-induced colitis, carrageenan-induced paw edema, LPS-induced systemic inflammation).
-
Dose-response studies to determine the optimal therapeutic window for this compound.
-
Cross-species efficacy studies to evaluate its potential for translation to human inflammatory conditions.
-
Comprehensive toxicological and safety pharmacology studies to establish a complete safety profile.
By addressing these key areas, a more definitive understanding of the therapeutic potential and clinical viability of this compound as a novel anti-inflammatory drug can be achieved.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bidirectional interactions between indomethacin and the murine intestinal microbiota | eLife [elifesciences.org]
- 4. Bidirectional interactions between indomethacin and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Safety and Toxicity Profile of Linderanine C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderanine C is a sesquiterpene lactone isolated from Lindera aggregata, a plant with a history of use in traditional medicine for various ailments. While preliminary studies have begun to explore its therapeutic potential, particularly its anti-inflammatory properties, a comprehensive evaluation of its safety and toxicity profile remains largely unaddressed in publicly available literature. This guide aims to provide an objective overview of what is currently known, highlight the significant data gaps, and offer a framework for the systematic evaluation of this compound's safety.
Given the absence of direct toxicological data for this compound, this guide will draw comparisons with other structurally related and well-studied sesquiterpene lactones. This comparative approach provides a context for potential safety concerns and underscores the necessity of specific experimental validation for this compound. Furthermore, detailed protocols for key toxicological assays are presented to facilitate future research in establishing a robust safety profile for this compound.
Known Biological Activity of this compound
Recent research has pointed to the anti-inflammatory effects of this compound. A study on its therapeutic potential in ulcerative colitis demonstrated that this compound can inhibit the M1 polarization of macrophages and reduce the production of inflammatory mediators. The mechanism for this anti-inflammatory action is suggested to be through the inhibition of the MAPK signaling pathway. In an animal model of ulcerative colitis, this compound was also shown to reduce the disease activity index, suggesting potential therapeutic benefits. However, these studies did not include a detailed toxicological assessment.
Comparative Toxicity of Structurally Related Sesquiterpene Lactones
This compound belongs to the class of sesquiterpene lactones, a group of natural products known for a wide range of biological activities, including both therapeutic and toxic effects. The toxicity of many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules, which can lead to cytotoxicity and other adverse effects. To contextualize the potential risks of this compound, the following tables summarize the cytotoxicity and acute toxicity data for several other well-known sesquiterpene lactones.
Table 1: Comparative In Vitro Cytotoxicity of Selected Sesquiterpene Lactones
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Parthenolide (B1678480) | GLC-82 (NSCLC) | 6.07 ± 0.45 | [1] |
| A549 (NSCLC) | 15.38 ± 1.13 | [1] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [2] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [2] | |
| Helenalin (B1673037) | GLC4 (Lung Carcinoma) | 0.44 (2h exposure) | [3] |
| COLO 320 (Colorectal Cancer) | 1.0 (2h exposure) | [3] | |
| Artemisinin | A549 (NSCLC) | ~102 (28.8 µg/mL) | [4] |
| H1299 (NSCLC) | ~96 (27.2 µg/mL) | [4] | |
| Ehrlich Ascites Tumor (EAT) | 29.8 | [5] | |
| Deoxyelephantopin | HCT116 (Colorectal Cancer) | ~2.1 (0.73 µg/mL) | [6] |
| L-929 (Tumor Cell Line) | ~32.5 (11.2 µg/mL) | [7] | |
| Thapsigargin | CCRF S-180 (Mouse Cancer) | 0.03 | [8] |
| CCRF-CEM (Leukemia) | 0.27 | [8] |
Caption: In Vitro Cytotoxicity (IC50) of various sesquiterpene lactones against different cancer cell lines.
Table 2: Comparative In Vivo Acute Toxicity of Selected Sesquiterpene Lactones
| Compound | Animal Model | Route | LD50 Value (mg/kg) | Reference |
| Helenalin | Mouse | Intraperitoneal (i.p.) | 43 | [9][10] |
| Mouse | Oral | 150 | [11] | |
| Rat | Oral | 125 | [11] | |
| Rabbit | Oral | 90 | [11] | |
| Parthenolide | Mouse | Oral | >200 | [12][13] |
Caption: Acute Toxicity (LD50) values of Helenalin and Parthenolide in various animal models.
Recommended Experimental Protocols for Safety Evaluation
A thorough safety evaluation of this compound should include, at a minimum, assessments of its cytotoxicity, genotoxicity, and acute toxicity. The following are detailed methodologies for these essential experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 24 to 72 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Genotoxicity Assessment (In Vitro Micronucleus Assay)
Objective: To assess the potential of this compound to induce chromosomal damage.
Methodology:
-
Cell Culture: A suitable cell line, such as CHO-K1 or human peripheral blood lymphocytes, is used.
-
Compound Exposure: Cells are treated with this compound at various concentrations (typically up to a cytotoxic limit) for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: After an appropriate recovery period, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye such as Giemsa or acridine (B1665455) orange.
-
Scoring: The frequency of micronuclei is scored in at least 1000 binucleated cells per concentration. The cytokinesis-block proliferation index (CBPI) is also calculated to assess cytotoxicity.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronucleus frequency compared to the negative control.
In Vivo Acute Toxicity Study (OECD Guideline 423)
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Dosing: The study is conducted in a stepwise procedure with a group of three animals per step. A starting dose is selected based on available data (or a default of 300 mg/kg for the oral route).
-
Administration: this compound is administered by the intended route of exposure (e.g., oral gavage).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the LD50 is estimated to be in that dose range.
-
If one animal dies, the procedure is repeated with a higher or lower dose depending on the outcome.
-
If no mortality occurs, the procedure is repeated with a higher dose until mortality is observed or the limit dose (e.g., 2000 mg/kg) is reached.
-
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
Potential Signaling Pathways in this compound Toxicity
The anti-inflammatory effects of this compound have been linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is also critically involved in cellular responses to stress, including toxic insults. Therefore, it is plausible that the toxic effects of this compound, if any, could also be mediated through this pathway.
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acute toxicity of helenalin in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helenalin, 6754-13-8 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Linderanine C: A Potential New Avenue for Ulcertaive Colitis Treatment Explored
For researchers, scientists, and drug development professionals, the quest for novel, effective treatments for ulcerative colitis (UC) is a continuous endeavor. Linderanine C, a natural compound, has emerged as a promising candidate, with preclinical studies demonstrating its potential to mitigate the debilitating inflammation characteristic of this chronic bowel disease. This guide provides an objective comparison of this compound with existing UC therapies, supported by available experimental data and detailed methodologies.
Comparative Analysis of this compound and Current Ulcerative Colitis Treatments
This compound presents a distinct mechanism of action compared to many conventional ulcerative colitis therapies. Its therapeutic effects appear to be rooted in the modulation of macrophage polarization, a key process in the inflammatory cascade of UC.
| Treatment Class | Specific Agents | Mechanism of Action | Key Efficacy Markers |
| This compound | This compound | Inhibits M1 macrophage polarization and reduces the production of inflammatory mediators (IL-6, TNF-α) by inhibiting the MAPK signaling pathway.[1] | Reduction in Disease Activity Index (DAI), improvement in colon length, decreased inflammatory cell infiltration.[1] |
| Aminosalicylates (5-ASAs) | Mesalamine, Sulfasalazine | Exert local anti-inflammatory effects on the colonic mucosa.[1][2] | Induction and maintenance of remission in mild-to-moderate UC. |
| Corticosteroids | Prednisone, Budesonide | Suppress the immune system non-specifically to reduce inflammation. | Rapid reduction of inflammation in moderate-to-severe UC. |
| Immunomodulators | Azathioprine, 6-mercaptopurine | Reduce the activity of the immune system. | Maintenance of remission in patients who do not respond to 5-ASAs. |
| Biologic Therapies (Anti-TNF) | Infliximab, Adalimumab | Neutralize tumor necrosis factor-alpha (TNF-α), a key inflammatory protein.[3][4] | Induction and maintenance of remission in moderate-to-severe UC. |
| Biologic Therapies (Anti-integrin) | Vedolizumab | Blocks the migration of inflammatory cells into the gut tissue.[3][4] | Induction and maintenance of remission in moderate-to-severe UC. |
| JAK Inhibitors | Tofacitinib, Upadacitinib | Block the Janus kinase (JAK) enzymes, interfering with inflammatory signaling pathways. | Treatment of moderate-to-severe UC, particularly for patients who have not responded to other treatments. |
In-Depth Look at this compound's Mechanism of Action
Recent research has elucidated that this compound exerts its anti-inflammatory effects in ulcerative colitis by targeting macrophage polarization. In the inflamed gut, macrophages can adopt a pro-inflammatory M1 phenotype, contributing to tissue damage. This compound has been shown to inhibit this M1 polarization.[1] The underlying molecular mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of cellular inflammatory responses. By downregulating this pathway, this compound effectively reduces the production of key inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
Caption: Mechanism of this compound in inhibiting ulcerative colitis.
Experimental Protocols
The preclinical efficacy of this compound in ulcerative colitis was evaluated using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This is a widely accepted model that mimics many of the pathological features of human UC.
DSS-Induced Colitis Model:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for a period of 7-10 days.
-
Treatment Groups:
-
Control Group: Receive regular drinking water.
-
DSS Model Group: Receive DSS in drinking water.
-
This compound Treatment Group(s): Receive DSS in drinking water and are treated with varying doses of this compound (e.g., via oral gavage) daily.
-
Positive Control Group: Receive DSS in drinking water and are treated with a standard UC drug (e.g., mesalamine).
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for mucosal damage, inflammatory cell infiltration, and architectural changes.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue as a marker of neutrophil infiltration.
-
-
Mechanism of Action Studies:
-
Immunohistochemistry/Immunofluorescence: To detect the presence and localization of specific proteins (e.g., markers of M1 macrophages like CD86) in colon tissue.
-
Western Blotting: To quantify the expression levels of proteins in the MAPK signaling pathway (e.g., phosphorylated forms of ERK, JNK, and p38).
-
ELISA/qRT-PCR: To measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue or serum.
-
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.
Concluding Remarks
This compound demonstrates significant potential as a therapeutic agent for ulcerative colitis by targeting a key inflammatory pathway. Its ability to modulate macrophage polarization offers a more targeted approach compared to the broad immunosuppression of some current treatments. While the preclinical data is encouraging, further research, including more extensive animal studies and eventual clinical trials, is necessary to fully elucidate its efficacy, safety profile, and clinical utility in the management of ulcerative colitis. The distinct mechanism of action of this compound warrants its continued investigation as a potential novel treatment for this challenging inflammatory disease.
References
- 1. This compound regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of the safety and efficacy of Sophorae Flavescentis Radix extract in the treatment of inflammatory bowel disease based on zebrafish models [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Linderanine C: A Guide for Laboratory Professionals
Linderanine C, a sesquiterpenoid found in Lindera aggregata, is utilized in research for its anti-inflammatory properties.[1][2] Proper management and disposal of this compound are critical to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
Key Disposal and Safety Considerations
Given the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. Prudent laboratory practices necessitate treating compounds with unknown toxicological profiles with a high degree of caution. Disposal should be managed through an approved hazardous waste program.
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Waste (Non-halogenated organic) | Based on its chemical structure (C15H16O5), this compound is an organic compound. Assuming no halogenated solvents are used in its preparation or handling, it falls into the non-halogenated organic waste stream. |
| Primary Container | Original, tightly sealed container or a designated and compatible chemical waste container. | To prevent leaks and ensure the contents are clearly identified. |
| Labeling | "Hazardous Waste," "this compound," and the approximate quantity. | Proper labeling is crucial for identification, safe handling, and compliant disposal by waste management personnel. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, and a lab coat. | To prevent skin and eye contact during handling and disposal procedures. |
| Storage | In a designated, well-ventilated satellite accumulation area, away from incompatible materials. | To ensure safe temporary storage before collection by EHS or a licensed waste contractor. |
**Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE) and Safety:
-
Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
-
Waste Identification and Segregation:
-
Identify the waste stream for this compound as "non-halogenated organic chemical waste."
-
Do not mix this compound waste with other waste streams, such as halogenated solvents, aqueous waste, or solid waste, unless specifically permitted by your institution's EHS guidelines.
-
-
Containerization:
-
If disposing of the original container, ensure the cap is tightly sealed.
-
If transferring to a waste container, use a designated container for non-halogenated organic waste that is clean, dry, and in good condition.
-
Ensure the container is made of a material compatible with this compound and any solvents it may be dissolved in.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound." If it is in a solution, list the solvent(s) and the estimated concentration.
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be under the control of the laboratory personnel, well-ventilated, and have secondary containment to capture any potential leaks.
-
-
Request for Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a request for waste pickup through your EHS department's designated system.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Linderanine C
Essential Safety and Handling of Linderanine C
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on general safety protocols for handling chemical compounds of unknown toxicity and information on the broader class of sesquiterpenoid lactones. It is imperative to treat this compound as a potentially hazardous substance at all times.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Risk Assessment and Hazard Communication
Given the absence of specific toxicity data, a precautionary approach is mandatory. This compound belongs to the class of sesquiterpenoid lactones. Some compounds in this class are known to be skin sensitizers and may have other toxicological properties. Therefore, it is prudent to handle this compound as a substance of unknown toxicity, which means assuming it is highly toxic.[1][2][3] All personnel handling this compound must be informed of its unknown hazard potential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various operations involving this compound. Double gloving is recommended to provide an extra layer of protection.[4][5]
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and face shield | Double-layered nitrile or neoprene gloves | Chemical-resistant lab coat or apron | NIOSH-approved respirator with particulate filter (e.g., N95 or higher) |
| Solution Preparation and Handling | Chemical splash goggles and face shield | Double-layered nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Work within a biological safety cabinet (BSC) |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile or neoprene gloves | Chemical-resistant lab coat or apron | NIOSH-approved respirator if outside a fume hood |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a balance inside the fume hood or a powder containment hood to prevent the dispersion of fine particles.
-
Use anti-static weighing dishes to minimize the scattering of the powder.
3.2. Dissolution and Dilution:
-
All manipulations involving solutions of this compound should be performed within a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
3.3. Experimental Use:
-
For cell culture experiments, all handling of this compound-containing media should be conducted in a biological safety cabinet (BSC) to maintain sterility and protect the user.
-
Avoid the creation of aerosols. Use appropriate techniques for pipetting and mixing.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. A suitable decontamination procedure should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and alert your EHS department. Do not attempt to clean up a significant spill without proper training and equipment. A spill kit appropriate for handling cytotoxic or unknown compounds should be readily available.
Visualized Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
